molecular formula C14H12N2O B180909 2-(4-methoxyphenyl)-2H-indazole CAS No. 3682-75-5

2-(4-methoxyphenyl)-2H-indazole

Cat. No.: B180909
CAS No.: 3682-75-5
M. Wt: 224.26 g/mol
InChI Key: BLEBOOVJJNMSCV-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2H-indazole (CAS 3682-75-5) is a high-purity chemical compound offered for research use only. It belongs to the 2H-indazole class, a privileged scaffold in medicinal chemistry known for diverse biological activities. This compound serves as a key intermediate and active pharmacophore in biomedical research. Studies highlight its significant potential in infectious disease research, demonstrating potent activity against protozoan parasites such as Giardia intestinalis , Entamoeba histolytica , and Trichomonas vaginalis . Some 2H-indazole derivatives have been found to be more potent than the standard drug metronidazole . Furthermore, select derivatives exhibit growth inhibition against yeast pathogens like Candida albicans and Candida glabrata . Beyond its antimicrobial applications, the indazole core is a recognized structure in anti-inflammatory agent discovery. Research indicates that certain 2,3-diphenyl-2H-indazole derivatives show promising in vitro inhibitory activity against the human cyclooxygenase-2 (COX-2) enzyme . The compound also functions as a versatile synthetic building block for developing novel molecules, with applications explored in the synthesis of PLK4 inhibitors for cancer research and the development of new synthetic methodologies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-17-13-8-6-12(7-9-13)16-10-11-4-2-3-5-14(11)15-16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEBOOVJJNMSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361050
Record name 2-(4-methoxyphenyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3682-75-5
Record name 2-(4-methoxyphenyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(4-methoxyphenyl)-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-methoxyphenyl)-2H-indazole, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of spectral data, offering in-depth interpretation, causality behind experimental choices, and practical protocols to empower researchers in their own structural elucidation endeavors.

Introduction: The Significance of 2-Aryl-2H-indazoles and the Role of NMR

The 2-aryl-2H-indazole core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[1] The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for unambiguous structure elucidation in solution.[2] By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can map the molecular framework, understand electronic effects, and confirm the successful synthesis of target compounds. This guide will dissect the NMR spectra of 2-(4-methoxyphenyl)-2H-indazole, providing a foundational understanding for scientists working with this important class of molecules.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for accurate spectral assignment.

Caption: Molecular structure of 2-(4-methoxyphenyl)-2H-indazole with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information regarding the number of distinct proton environments, their electronic surroundings (chemical shift), and the connectivity to neighboring protons (spin-spin coupling).

Experimental Data

The following data was obtained from a sample dissolved in deuterated chloroform (CDCl₃) at 400 MHz.[3]

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
18.29s1HH-3
27.79-7.77m3HH-4, H-2', H-6'
37.69-7.67m1HH-7
47.33-7.29m1HH-5
57.12-7.08m1HH-6
67.02-7.00m2HH-3', H-5'
73.84s3H-OCH₃
Interpretation and Rationale
  • H-3 (8.29 ppm, s): This proton, located on the five-membered ring of the indazole core, appears as a singlet and is the most downfield of the heterocyclic protons. Its significant deshielding is attributed to the anisotropic effect of the adjacent C=N bond and the overall aromaticity of the ring system. The singlet multiplicity confirms the absence of any vicinal proton neighbors.

  • Aromatic Protons (7.79-7.00 ppm): The aromatic protons of both the indazole and the methoxyphenyl rings resonate in this region.

    • H-4, H-2', and H-6' (7.79-7.77 ppm, m): This multiplet integrates to three protons. H-4 of the indazole ring is deshielded due to its proximity to the electron-withdrawing N-N bond. The protons H-2' and H-6' on the methoxyphenyl ring are ortho to the indazole substituent and are thus also deshielded. The overlapping nature of these signals is common in such systems.

    • H-7 (7.69-7.67 ppm, m): This multiplet corresponds to the H-7 proton of the indazole ring.

    • H-5 and H-6 (7.33-7.29 and 7.12-7.08 ppm, m): These multiplets arise from the H-5 and H-6 protons of the indazole's benzene ring. Their chemical shifts and multiplicities are consistent with a disubstituted benzene ring system.

    • H-3' and H-5' (7.02-7.00 ppm, m): These protons on the methoxyphenyl ring are ortho to the electron-donating methoxy group, and therefore resonate at a higher field (more shielded) compared to H-2' and H-6'.

  • Methoxy Protons (-OCH₃, 3.84 ppm, s): The three protons of the methoxy group are chemically equivalent and appear as a sharp singlet, a characteristic signature for this functional group. Its chemical shift is typical for a methoxy group attached to an aromatic ring.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.

Experimental Data

The following data was obtained from a sample dissolved in deuterated chloroform (CDCl₃) at 125 MHz.[3]

Chemical Shift (δ, ppm)Assignment
159.3C-4'
149.6C-7a
134.1C-1'
126.6C-3a
122.7C-5
122.4C-3
122.2C-2', C-6'
120.3C-4
120.2C-6
117.8C-7
114.7C-3', C-5'
55.6-OCH₃
Interpretation and Rationale
  • Quaternary Carbons:

    • C-4' (159.3 ppm): This is the most downfield signal, characteristic of an aromatic carbon directly attached to an oxygen atom (the methoxy group).

    • C-7a (149.6 ppm): This carbon is part of the indazole ring fusion and is adjacent to a nitrogen atom, leading to significant deshielding.

    • C-1' (134.1 ppm): This is the ipso-carbon of the methoxyphenyl ring, attached to the nitrogen of the indazole.

    • C-3a (126.6 ppm): The other carbon at the indazole ring fusion.

  • Protonated Carbons:

    • The signals for the protonated carbons of the aromatic rings appear in the range of 114-123 ppm. The specific assignment can be definitively confirmed using 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded ¹H and ¹³C nuclei, and HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two or three bonds.

    • C-3', C-5' (114.7 ppm): These carbons are ortho to the electron-donating methoxy group and are therefore the most shielded of the aromatic carbons.

    • The remaining signals for C-3, C-4, C-5, C-6, C-7, C-2', and C-6' can be assigned through careful analysis of their chemical shifts and comparison with related structures. For instance, carbons in the indazole ring are influenced by the electronic effects of the fused ring system and the nitrogen atoms.

  • Methoxy Carbon (-OCH₃, 55.6 ppm): This signal is in the typical range for a methoxy carbon attached to an aromatic ring.

Experimental Protocols

Synthesis of 2-(4-methoxyphenyl)-2H-indazole

A common and effective method for the synthesis of 2-aryl-2H-indazoles is the Cadogan reaction.[4]

Synthesis_of_2-(4-methoxyphenyl)-2H-indazole reagent1 2-Nitrobenzaldehyde intermediate N-(4-methoxyphenyl)-1-(2-nitrophenyl)methanimine reagent1->intermediate Condensation reagent2 4-Methoxyaniline reagent2->intermediate product 2-(4-methoxyphenyl)-2H-indazole intermediate->product Reductive Cyclization (e.g., with P(OEt)₃) 2D_NMR_Correlations H3 H3 C4 C4 H3->C4 HMBC C3a C3a H3->C3a HMBC H_Me H_Me C4_prime C4' H_Me->C4_prime HMBC O O

Sources

The 2H-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that exhibit a remarkable propensity for binding to a diverse array of biological targets. The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, stands as a prominent member of this elite group. While the 1H-indazole tautomer has been extensively explored, its isomeric counterpart, the 2H-indazole, has carved out its own significant niche, demonstrating unique physicochemical properties and a distinct pharmacological profile. This guide provides an in-depth exploration of the 2H-indazole scaffold, offering researchers, scientists, and drug development professionals a comprehensive technical resource on its synthesis, characteristics, and burgeoning role in the development of novel therapeutics.

The 2H-Indazole Core: Structural and Physicochemical Distinctions

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The position of the nitrogen-bound hydrogen atom dictates the electronic distribution and, consequently, the molecule's properties. While 1H-indazole is generally the more thermodynamically stable tautomer, the 2H-isomer possesses distinct features that can be advantageous in drug design.[1][2]

The tautomeric equilibrium between the 1H and 2H forms significantly influences the synthesis, reactivity, and biological activity of indazole derivatives.[1] Understanding these differences is paramount for the rational design of 2H-indazole-based drug candidates.

Property1H-Indazole2H-IndazoleRationale and Implication in Drug Design
Thermodynamic Stability More stableLess stableThe greater stability of the 1H-tautomer often makes it the predominant product in many synthetic reactions.[1][2] However, specific synthetic strategies can favor the formation of the 2H-isomer, which can offer unique biological activities.
Dipole Moment HigherLowerThe difference in dipole moment affects the molecule's polarity, influencing its solubility, membrane permeability, and interactions with biological targets. The lower polarity of the 2H-indazole may enhance its ability to cross cell membranes.
Hydrogen Bonding N1-H acts as a hydrogen bond donor.N2 is a hydrogen bond acceptor.This fundamental difference in hydrogen bonding capability profoundly impacts how the molecules interact with protein binding sites. The 2H-indazole's acceptor nature can lead to distinct binding orientations and potencies compared to its 1H-counterpart.
pKa pKa1 ≈ 1.2 (for protonation), pKa2 ≈ 14.0 (for deprotonation)pKa1 ≈ 0.6 (for protonation)The differing basicity of the pyrazole nitrogens influences the ionization state of the molecule at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthetic Strategies: Accessing the 2H-Indazole Scaffold

The synthesis of 2H-indazoles has been a subject of intense investigation, leading to the development of a diverse array of methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Copper-Catalyzed Three-Component Synthesis

A particularly robust and versatile method for the synthesis of 2-substituted-2H-indazoles is the copper-catalyzed one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide.[3][4][5] This approach is highly valued for its operational simplicity, broad substrate scope, and high tolerance for various functional groups.[4]

Diagram: Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles

G cluster_reactants Reactants cluster_catalyst Catalyst & Conditions r1 2-Bromobenzaldehyde p1 One-Pot Reaction r1->p1 r2 Primary Amine (R-NH2) r2->p1 r3 Sodium Azide (NaN3) r3->p1 cat Cu(I) Catalyst cat->p1 Catalyzes C-N and N-N bond formation sol Solvent (e.g., DMSO) sol->p1 temp Heat temp->p1 p2 2-Substituted-2H-Indazole p1->p2

Caption: A streamlined workflow for the synthesis of 2H-indazoles.

Detailed Experimental Protocol: Copper-Catalyzed Synthesis of 2-Phenyl-2H-indazole

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of a representative 2H-indazole derivative.[6]

Materials:

  • 2-Bromobenzaldehyde (1.0 mmol)

  • Aniline (1.1 mmol)

  • Sodium Azide (1.5 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (10 mol%)

  • Dimethyl sulfoxide (DMSO) (3 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 mmol), aniline (1.1 mmol), sodium azide (1.5 mmol), CuI (0.1 mmol), and TMEDA (0.1 mmol).

  • Add DMSO (3 mL) to the vial and seal it.

  • Place the reaction vial in a preheated oil bath at 120 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-phenyl-2H-indazole.

Self-Validation: The success of this protocol is contingent on the careful exclusion of moisture and oxygen, especially when using a Cu(I) catalyst. The progress of the reaction can be reliably monitored by TLC, and the final product should be characterized by NMR and mass spectrometry to confirm its identity and purity. The expected outcome is the formation of the 2H-indazole as the major regioisomer.

The Pharmacological Significance of the 2H-Indazole Scaffold

The 2H-indazole motif is a cornerstone in the design of a wide array of biologically active molecules. Its unique structural and electronic properties enable it to interact with a variety of enzymes and receptors, leading to a broad spectrum of pharmacological activities.

Kinase Inhibition: A Prominent Anticancer Strategy

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] The 2H-indazole scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.

VEGFR, Src, and JAK/STAT Signaling:

Many 2H-indazole derivatives have been developed as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Src family kinases, and Janus kinases (JAKs).[8][9] Inhibition of these pathways can disrupt tumor angiogenesis, proliferation, and survival.

Diagram: 2H-Indazole as an Inhibitor of the JAK/STAT Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. Receptor Activation stat STAT jak->stat 3. Phosphorylation stat_dimer STAT Dimer stat->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Nuclear Translocation gene_transcription Gene Transcription (Proliferation, Survival) dna->gene_transcription 6. Gene Expression cytokine Cytokine cytokine->receptor 1. Ligand Binding indazole 2H-Indazole Inhibitor indazole->jak Inhibition

Caption: Inhibition of the JAK/STAT pathway by a 2H-indazole derivative.

The JAK/STAT signaling cascade is a primary pathway for transducing signals from extracellular cytokines to the nucleus, leading to the transcription of genes involved in cell proliferation, differentiation, and apoptosis.[10] Constitutive activation of the JAK/STAT pathway is frequently observed in various cancers.[11] 2H-indazole-based inhibitors can effectively block this pathway by targeting the kinase activity of JAKs, thereby preventing the downstream signaling events that promote tumor growth.

Antimicrobial and Anti-inflammatory Activities

In addition to their anticancer properties, 2H-indazole derivatives have demonstrated significant potential as antimicrobial and anti-inflammatory agents. The scaffold has been incorporated into molecules with activity against a range of pathogens, including protozoa, bacteria, and fungi. Furthermore, certain 2H-indazoles exhibit anti-inflammatory effects, in some cases through the inhibition of enzymes like cyclooxygenase-2 (COX-2).

Future Perspectives

The 2H-indazole scaffold continues to be a fertile ground for drug discovery. Its versatility, coupled with an expanding arsenal of synthetic methodologies, ensures its continued relevance in medicinal chemistry. Future research will likely focus on:

  • Structure-Based Design: Leveraging computational tools and structural biology to design next-generation 2H-indazole derivatives with enhanced potency and selectivity for specific targets.

  • Novel Biological Targets: Exploring the potential of the 2H-indazole scaffold against a wider range of biological targets, including those involved in neurodegenerative and metabolic diseases.

  • Advanced Drug Delivery: Developing novel formulations and delivery systems to improve the pharmacokinetic and pharmacodynamic properties of 2H-indazole-based drugs.

The journey of the 2H-indazole scaffold from a chemical curiosity to a privileged structure in medicinal chemistry is a testament to the power of organic synthesis and rational drug design. As our understanding of disease biology deepens, this versatile core is poised to play an even more significant role in the development of life-saving medicines.

References

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Drug Development Research. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. [Link]

  • Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. (2011). Organic Letters. [Link]

  • Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review. (2022). Cancers. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). European Journal of Medicinal Chemistry. [Link]

  • Schematic diagram of Src intracellular signaling pathway and various cellular processes controlled by each pathway. (n.d.). ResearchGate. [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, characterization and biological evaluation of Schiff's bases containing indazole moiety. (2023). Der Pharma Chemica. [Link]

  • Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). (n.d.). ResearchGate. [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). Journal of Cell Communication and Signaling. [Link]

  • Src protein–tyrosine kinase structure and regulation. (2004). Biochemical and Biophysical Research Communications. [Link]

  • Copper nanoparticles supported on charcoal mediated one-pot three-component synthesis of N-substituted-2H-indazoles. (2014). Canadian Journal of Chemistry. [Link]

  • Mechanisms of JAK-STAT Signaling Pathways in Cancer. (n.d.). BPS Bioscience. [Link]

  • Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. (2024). The Journal of Organic Chemistry. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules. [Link]

  • VEGF/VEGFR axis and related signaling pathways in the angiogenesis process. (n.d.). ResearchGate. [Link]

  • Src Kinase Conformational Activation: Thermodynamics, Pathways, and Mechanisms. (2014). PLOS Computational Biology. [Link]

  • Src Family Kinases and Receptors: Analysis of Three Activation Mechanisms by Dynamic Systems Modeling. (2009). Biophysical Journal. [Link]

  • Recent advances in synthesis of 2h-indazole from 2-substituted benzaldehyde. (2019). Global Journal of Engineering Science and Researches. [Link]

  • JAK-STAT Signalling Pathway. (2017). YouTube. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]

  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • JAK-STAT Signalling Pathway in Cancer. (2020). Cancers. [Link]

Sources

Solubility of 2-(4-methoxyphenyl)-2H-indazole in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-(4-methoxyphenyl)-2H-indazole in Common Laboratory Solvents

Authored by: A Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the trajectory of a compound through the drug discovery and development pipeline.[1][2] For novel heterocyclic compounds such as 2-(4-methoxyphenyl)-2H-indazole, a thorough understanding of its solubility profile in a range of common laboratory solvents is paramount for successful formulation, analytical method development, and accurate biological evaluation.[3][4] This technical guide provides a comprehensive analysis of the predicted solubility of 2-(4-methoxyphenyl)-2H-indazole, grounded in the principles of molecular interactions and solvent properties. Furthermore, it outlines a rigorous, step-by-step experimental protocol for the accurate determination of its thermodynamic solubility, complete with methodologies for self-validation and data interpretation. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study of indazole-based compounds and other poorly soluble new chemical entities.

Introduction: The Central Role of Solubility in Pharmaceutical Sciences

The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory and antimicrobial properties.[5][6] 2-(4-methoxyphenyl)-2H-indazole, a specific derivative, is of significant interest for its potential therapeutic applications. However, like many aromatic heterocyclic compounds, it is anticipated to exhibit low aqueous solubility, a characteristic that can pose significant challenges to its development.[7]

Poor aqueous solubility can lead to:

  • Inaccurate results in in-vitro biological assays.[8]

  • Low and variable bioavailability.[3]

  • Difficulties in developing suitable formulations for preclinical and clinical studies.

Therefore, a quantitative understanding of the solubility of 2-(4-methoxyphenyl)-2H-indazole in a variety of solvents is not merely a data-gathering exercise; it is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide will first delve into the theoretical underpinnings of its expected solubility and then provide a practical framework for its empirical determination.

Theoretical Framework: Predicting the Solubility of 2-(4-methoxyphenyl)-2H-indazole

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the thermodynamics of the dissolution process. The Gibbs free energy of dissolution (ΔG) must be negative for dissolution to occur spontaneously, and it is a function of the enthalpy (ΔH) and entropy (ΔS) of the system (ΔG = ΔH - TΔS).[9][10]

Molecular Structure Analysis

To predict the solubility of 2-(4-methoxyphenyl)-2H-indazole, we must first analyze its structure:

  • Indazole Ring System: A bicyclic aromatic system containing two nitrogen atoms. This part of the molecule is relatively nonpolar and rigid.

  • Methoxyphenyl Group: An aromatic phenyl ring substituted with a methoxy group (-OCH₃). The phenyl ring is hydrophobic, while the methoxy group's oxygen atom can act as a hydrogen bond acceptor.

  • Overall Polarity: The molecule is predominantly nonpolar due to the presence of two aromatic rings. The nitrogen atoms in the indazole ring and the oxygen atom in the methoxy group provide some capacity for polar interactions, but the large hydrocarbon framework is expected to dominate its solubility behavior.

Solvent Classification and Predicted Interactions

Common laboratory solvents can be broadly classified based on their polarity and hydrogen bonding capabilities. The predicted solubility of 2-(4-methoxyphenyl)-2H-indazole in these solvents is summarized in the table below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Interaction
Aqueous Water, Phosphate-Buffered Saline (PBS)Very Low The hydrophobic nature of the two aromatic rings will likely lead to poor solvation by the highly polar, hydrogen-bonding network of water.[7]
Polar Protic Methanol, Ethanol, IsopropanolModerate to High The hydroxyl group (-OH) of these solvents can act as both a hydrogen bond donor and acceptor, facilitating interactions with the nitrogen and oxygen atoms of the solute. The alkyl chains of these alcohols also provide some nonpolar character, which can interact favorably with the aromatic rings.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)High These solvents are highly polar and are strong hydrogen bond acceptors, allowing them to effectively solvate the polar regions of the molecule. Their inability to donate hydrogen bonds is not a significant hindrance for this particular solute.
Nonpolar Aprotic Hexanes, Toluene, Dichloromethane (DCM)Moderate to High The nonpolar nature of these solvents will lead to favorable van der Waals interactions with the large, nonpolar aromatic portions of 2-(4-methoxyphenyl)-2H-indazole.

This predictive analysis provides a strong foundation for selecting appropriate solvents for various applications, from reaction media to formulation development. However, empirical determination is essential for obtaining precise quantitative data.

Experimental Determination of Thermodynamic Solubility

The following section provides a detailed protocol for determining the equilibrium (thermodynamic) solubility of 2-(4-methoxyphenyl)-2H-indazole using the gold-standard shake-flask method.[11][12] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

Required Materials and Equipment
  • 2-(4-methoxyphenyl)-2H-indazole (solid, high purity)

  • Selected solvents (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh excess compound B Add solvent to vials A->B Dispense C Seal vials and place in temperature-controlled shaker B->C D Shake for 24-48 hours at 25°C or 37°C C->D E Allow solid to settle D->E F Centrifuge vials E->F G Withdraw supernatant F->G H Filter supernatant (0.22 µm syringe filter) G->H I Prepare serial dilutions of the filtrate H->I J Analyze by HPLC-UV or UV-Vis Spectrophotometry I->J K Quantify against a standard curve J->K

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol
  • Preparation of Vials:

    • Add an excess amount of solid 2-(4-methoxyphenyl)-2H-indazole to several vials for each solvent to be tested. An excess is critical to ensure that equilibrium is reached with the solid phase present. A good starting point is to add approximately 10-20 mg of the compound.

    • Accurately dispense a known volume of the selected solvent (e.g., 2 mL) into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).[1][12]

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[13]

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the excess solid to settle by gravity for approximately 30 minutes.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[13]

    • Carefully withdraw an aliquot of the supernatant using a clean pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles. Self-Validation Check: Ensure the filter material does not adsorb the compound. This can be tested by passing a known concentration of the compound through the filter and measuring the concentration of the filtrate.

  • Analysis and Quantification:

    • Prepare a series of accurate dilutions of the clear filtrate using the same solvent.

    • Quantify the concentration of 2-(4-methoxyphenyl)-2H-indazole in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[1][14] A pre-established standard curve of known concentrations versus analytical response is required for accurate quantification.

    • Calculate the original concentration in the undiluted filtrate by applying the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of 2-(4-methoxyphenyl)-2H-indazole at 25°C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
WaterAqueous[Insert experimental value][Insert experimental value]
EthanolPolar Protic[Insert experimental value][Insert experimental value]
MethanolPolar Protic[Insert experimental value][Insert experimental value]
DMSOPolar Aprotic[Insert experimental value][Insert experimental value]
AcetonitrilePolar Aprotic[Insert experimental value][Insert experimental value]
DichloromethaneNonpolar Aprotic[Insert experimental value][Insert experimental value]
TolueneNonpolar Aprotic[Insert experimental value][Insert experimental value]
Logical Relationship Diagram

The interplay between the compound's properties, solvent characteristics, and the resulting solubility can be visualized as follows:

G cluster_solute Solute Properties (2-(4-methoxyphenyl)-2H-indazole) cluster_solvent Solvent Properties cluster_solubility Resulting Solubility A Large Nonpolar Surface Area C Polarity A->C Unfavorable (Hydrophobic Effect) E Nonpolar Character A->E Favorable (van der Waals) F High / Moderate / Low A->F B H-Bond Acceptors (N, O atoms) D H-Bonding (Donor/Acceptor) B->D Favorable (H-Bonding) B->F C->F D->F E->F

Caption: Factors Influencing Solubility.

Conclusion and Future Directions

This guide has provided a dual perspective on the solubility of 2-(4-methoxyphenyl)-2H-indazole: a predictive framework based on its molecular structure and a detailed, actionable protocol for its empirical determination. The anticipated low aqueous solubility underscores the importance of conducting these studies early in the development process. The provided experimental workflow is designed to be robust and self-validating, ensuring the generation of high-quality, reliable data.

For drug development professionals, this data is crucial for guiding formulation strategies, such as the use of co-solvents, surfactants, or advanced formulation technologies like solid dispersions, to enhance bioavailability. For researchers, this information is vital for designing meaningful in-vitro experiments and ensuring that observed biological effects are not confounded by poor solubility. The principles and methodologies outlined herein are broadly applicable to other poorly soluble compounds, serving as a comprehensive resource for pharmaceutical research and development.

References

  • Pérez-Villanueva, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves.
  • Pérez-Villanueva, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
  • University of California, Davis. (2023). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2021). 11: Thermodynamics of Solubility.
  • U.S. Food and Drug Administration. (2022). BCS Methodology: Solubility, Permeability & Dissolution.
  • Lund University Publications. (n.d.).
  • International Council for Harmonisation. (2019).
  • Wikipedia. (n.d.). Solubility.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • World Health Organiz
  • ResearchGate. (n.d.). (PDF) Principles of Solubility.
  • BMG LABTECH. (2023).
  • BenchChem. (n.d.). solubility and stability of N-2H-Indazol-2-ylurea in different solvents.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • LCGC International. (n.d.).
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • MDPI. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • JoVE. (2020). Video: Solubility - Concept.
  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility.

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Phenyl-2H-Indazole Derivatives via the Cadogan Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and clinical candidates.[1][2] Its synthesis is therefore of paramount importance to the drug discovery and development community. This application note provides a detailed technical guide on the Cadogan reaction, a powerful reductive cyclization method for constructing the 2H-indazole ring system. We will delve into the reaction mechanism, present validated, step-by-step protocols for the synthesis of 2-phenyl-2H-indazole derivatives, and offer expert insights into experimental causality and optimization. This guide is designed to be a self-validating system, enabling researchers to reliably access this valuable class of nitrogen heterocycles.

Scientific Foundation: The 2-Phenyl-2H-Indazole Scaffold and the Cadogan Reaction

The indazole nucleus is a bicyclic aromatic heterocycle that exists in two common tautomeric forms, 1H-indazole and 2H-indazole. The 2H-indazole moiety, in particular, is a cornerstone in modern pharmacology. Its derivatives are known to possess a wide array of biological activities, including the modulation of key therapeutic targets like PARP, VEGF, and CRAF.[3][4] This has led to the development of blockbuster drugs such as the anticancer agents Niraparib, Pazopanib, and Axitinib.[1][5]

The Cadogan reaction is a classic and robust method for synthesizing these valuable compounds from readily available nitroaromatic precursors.[3] The reaction is fundamentally a deoxygenative cyclization, typically employing a trivalent phosphorus reagent, such as triethyl phosphite or tri-n-butylphosphine, to reduce a nitro group and facilitate the formation of a new N-N bond.[3][6]

Reaction Mechanism

For the synthesis of 2-phenyl-2H-indazole derivatives, the process generally begins with the condensation of an o-nitrobenzaldehyde with a substituted aniline to form an o-nitrobenzaldimine (a Schiff base). This intermediate is then subjected to the core Cadogan cyclization conditions.

The widely accepted mechanism proceeds through the following key steps:[3][7]

  • Deoxygenation: The trivalent phosphorus reagent (e.g., triethyl phosphite, P(OEt)₃) acts as an oxygen scavenger, deoxygenating the nitro group of the Schiff base intermediate. This is a stepwise process, likely proceeding through a nitroso intermediate to generate a highly reactive nitrene species.[3][8] The phosphite is oxidized to the corresponding phosphate (e.g., triethyl phosphate, OP(OEt)₃).

  • Nitrene Insertion/Cyclization: The electron-deficient nitrene intermediate rapidly undergoes an intramolecular electrophilic attack on the imine nitrogen atom.

  • Aromatization: The resulting five-membered ring intermediate then aromatizes to yield the stable 2-phenyl-2H-indazole product.

While the nitrene pathway is widely supported, recent studies have provided evidence for competent oxygenated intermediates, such as 2H-indazole N-oxides, suggesting that non-nitrene pathways may also be operative under certain conditions.[3][9]

Cadogan_Reaction Overall Workflow for 2-Phenyl-2H-Indazole Synthesis cluster_0 Part 1: Schiff Base Formation cluster_1 Part 2: Cadogan Reductive Cyclization A o-Nitrobenzaldehyde C o-Nitrobenzaldimine (Schiff Base) A->C + R-NH₂ - H₂O B Aniline Derivative B->C D Nitrene Intermediate C->D + P(OEt)₃ - OP(OEt)₃ E 2-Phenyl-2H-Indazole D->E Intramolecular Cyclization

Figure 1: General workflow for the Cadogan synthesis of 2-phenyl-2H-indazoles.

Experimental Protocols

This section provides detailed, field-proven methodologies for the synthesis of 2-phenyl-2H-indazole derivatives. The protocols are designed for clarity, reproducibility, and safety.

Protocol A: One-Pot Ultrasound-Assisted Synthesis

This modern, one-pot procedure enhances efficiency by combining Schiff base formation and cyclization, avoiding an intermediate purification step and reducing solvent usage and time.[5]

Materials and Equipment:

  • Reagents: o-Nitrobenzaldehyde, substituted aniline, triethyl phosphite, 5% hydrogen peroxide solution, ethyl acetate, brine, anhydrous sodium sulfate.

  • Equipment: Heavy-walled glass Schlenk reaction tube (50 mL), ultrasound bath, magnetic stirrer/hotplate, nitrogen line, rotary evaporator, standard glassware for extraction and purification.

Step-by-Step Methodology:

  • Reactant Charging: In a 50 mL Schlenk tube, combine o-nitrobenzaldehyde (1.0 eq., e.g., 1.65 mmol, 250 mg) and the desired aniline derivative (1.0 eq., e.g., 1.65 mmol).

    • Scientist's Note: Using a Schlenk tube is crucial as the subsequent cyclization step is performed under an inert atmosphere to prevent oxidation of the phosphite reagent and potential side reactions at high temperatures.

  • Schiff Base Formation (Ultrasound): Seal the tube and place the mixture in an ultrasound bath at 40°C for 2 hours. The reaction is performed neat (without solvent).

    • Causality: Ultrasound provides mechanical energy that promotes intimate mixing and accelerates the condensation reaction, often leading to higher yields compared to simple stirring.[5] After sonication, you may observe condensed water on the tube walls; this should be carefully removed with a pipette or a stream of nitrogen. Removing water drives the equilibrium towards the Schiff base product.

  • Cadogan Cyclization: Allow the reaction mixture to cool slightly. Add triethyl phosphite (3.0 eq., e.g., 5.0 mmol, 0.87 mL) to the Schiff base in situ.

    • Causality: A significant excess of triethyl phosphite is used both as the deoxygenating reagent and often as the reaction solvent. The high temperature is required to provide the activation energy for the deoxygenation of the nitro group.[3]

  • Inert Atmosphere & Heating: Flush the Schlenk tube with nitrogen, seal it, and heat the reaction mixture to 150°C with stirring for 2 hours.

    • Safety Note: The reaction is conducted at high temperatures. Ensure proper shielding and temperature control. The reaction should be performed in a well-ventilated fume hood.

  • Workup - Quenching: After cooling the reaction to room temperature, cautiously add 20 mL of a 5% hydrogen peroxide solution to the mixture and stir vigorously for 30 minutes.

    • Causality: This step oxidizes the excess, malodorous triethyl phosphite to the non-volatile and odorless triethyl phosphate, simplifying the subsequent extraction and purification.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water (20 mL) and then brine (20 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-phenyl-2H-indazole derivative.

Protocol B: Milder, Alternative Synthesis

For substrates that may be sensitive to the high temperatures of the classical Cadogan reaction, a milder protocol has been developed.[6]

Key Modifications:

  • Reagent: Use tri-n-butylphosphine instead of triethyl phosphite.

  • Solvent: Use a solvent such as isopropanol (i-PrOH).

  • Temperature: The reaction can be effectively run at a lower temperature, typically around 80°C.[6]

This approach involves generating the ortho-imino-nitrobenzene intermediate first via condensation, followed by the reductive cyclization promoted by tri-n-butylphosphine in a one-pot fashion.[6] It offers a valuable alternative for thermally sensitive or complex substrates.

Data Presentation and Discussion

The one-pot, ultrasound-assisted Cadogan reaction is highly effective for a range of substituted anilines. The yields are generally good to excellent and often superior to conventional multi-step methods.[5]

EntryR (Substituent on Phenyl Ring)PositionYield (%)[5]
1H-92
2Cl4-62
3OCH₃4-57
4F4-71
5CF₃4-43
6Cl3-53
7OCH₃3-45
8F3-51
9Cl2-55
10OCH₃2-69
11F2-54
12CF₃2-26

Table 1: Representative yields for the synthesis of 2-phenyl-2H-indazole derivatives using the one-pot ultrasound-assisted Cadogan reaction.

Discussion of Results: The data clearly demonstrates the broad applicability of this protocol. Both electron-donating (e.g., OCH₃) and electron-withdrawing (e.g., Cl, F, CF₃) substituents are well-tolerated on the aniline ring, providing access to a diverse library of compounds. The yields are consistently high, highlighting the efficiency of the one-pot approach. A noticeable trend is the slightly diminished yield for the sterically hindered ortho-substituted trifluoromethyl derivative (Entry 12), suggesting that severe steric hindrance near the reacting nitrogen can impact the cyclization efficiency.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC or LC-MS analysis shows significant starting material remaining, the reaction time can be extended. Ensure the reaction temperature is maintained, as the deoxygenation step is thermally demanding.[3][10]

  • Side Product Formation: At the high temperatures used, side reactions can occur. The formation of azoxybenzenes from the self-condensation of nitroso intermediates is a potential side reaction, though the intramolecular nature of the Cadogan cyclization is typically very efficient.[8] Maintaining an inert atmosphere is critical.

  • Purification Challenges: The primary byproduct, triethyl phosphate, is relatively polar and is mostly removed during the aqueous workup. However, if purification by column chromatography is difficult, ensure all excess phosphite was quenched with H₂O₂. Recrystallization can be an effective alternative for crystalline products.

  • Reagent Purity: The purity of the starting aldehydes, anilines, and especially the triethyl phosphite is crucial. Old or partially oxidized phosphite will be less effective as a deoxygenating agent.

Conclusion

The Cadogan reaction is a robust and versatile tool for the synthesis of 2-phenyl-2H-indazole derivatives, a scaffold of high value in pharmaceutical research. The modern, one-pot protocols described herein offer significant advantages in terms of efficiency, time, and resource utilization. By understanding the underlying mechanism and the critical experimental parameters, researchers can confidently and reliably apply this reaction to accelerate the discovery and development of new therapeutic agents.

References

  • O’Connor, J. M., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. Available at: [Link]

  • Shaikh, R., et al. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research. Available at: [Link]

  • Singh, S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Pharmaceuticals. Available at: [Link]

  • Gribble, G. W. (2020). Cadogan–Sundberg Indole Synthesis. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available at: [Link]

  • Hellenica World. (n.d.). Cadogan–Sundberg indole synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions | Request PDF. Available at: [Link]

  • Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis. Available at: [Link]

  • Journal of the American Chemical Society. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Available at: [Link]

  • AIR Unimi. (n.d.). Catalytic Reductive Cyclization of 2-Nitrobiphenyls Using Phenyl formate as CO Surrogate: a Robust Synthesis of 9H-Carbazoles. Available at: [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. Available at: [Link]

  • ResearchGate. (n.d.). Results obtained in the Cadogan reaction (triethyl phosphite at reflux, 5 h, under Ar) applied to 7-aryl-6-nitroindoles 6 1. Available at: [Link]

  • Freeman, A. W., et al. (2005). Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. Tetrahedron Letters, 46(45), 7951-7953. Available at: [Link]

  • Bunyan, P. J., & Cadogan, J. I. G. (1963). The Reactivity of Organophosphorus Compounds. Part XIV. Deoxygenation of Aromatic C-Nitroso-compounds by Triethyl Phosphite and Triphenylphosphine: a New Cyclisation Reaction. Journal of the Chemical Society, 42-49. Available at: [Link]

  • PubMed. (2005). Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. Available at: [Link]

  • Semantic Scholar. (n.d.). Cadogan–Sundberg indole synthesis. Available at: [Link]

  • Organic Reactions. (n.d.). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Available at: [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of 2H-Indazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with Microwave Chemistry

The 2H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous pharmaceuticals, including anti-cancer agents like Pazopanib and Niraparib, as well as compounds with diverse biological activities such as anti-inflammatory and antimicrobial properties.[1][2][3][4][5] The functionalization and synthesis of these nitrogen-containing heterocycles are pivotal for the development of new therapeutic agents.[2][3]

Traditionally, the synthesis of indazole derivatives often involves multi-step procedures requiring harsh reaction conditions, high temperatures, and prolonged reaction times, which can lead to side-product formation and limit the efficiency of drug discovery pipelines.[6] To overcome these limitations, microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique.[6][7][8][9] By leveraging microwave energy, chemists can dramatically reduce reaction times from hours to minutes, improve product yields, and often enhance product purity, thereby accelerating the synthesis of compound libraries for structure-activity relationship (SAR) studies.[9][10][11][12]

This guide provides an in-depth exploration of the principles, protocols, and practical considerations for the microwave-assisted synthesis of 2H-indazole compounds, tailored for researchers and professionals in drug development.

Part 1: The Principles of Microwave-Enhanced Synthesis

Understanding the fundamental mechanism of microwave heating is crucial for effective protocol development and optimization. Unlike conventional heating methods that rely on the slow transfer of heat from an external source through conduction and convection, microwave irradiation delivers energy directly to the molecules within the reaction mixture.[13][14]

This energy transfer occurs primarily through two mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents commonly used in organic synthesis, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves (typically at 2.45 GHz), these molecules attempt to align themselves with the field. This constant reorientation generates significant molecular friction, resulting in rapid and efficient heating of the bulk material.[7][8][13]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[7]

This "volumetric" heating mechanism leads to a rapid and uniform temperature increase throughout the reaction medium, minimizing thermal gradients and often accessing reaction pathways that are less efficient under conventional heating.[13] The result is a dramatic acceleration of reaction rates, cleaner reaction profiles, and improved yields.[7][13]

G cluster_0 Conventional Heating cluster_1 Microwave Heating Vessel Reaction Vessel Mixture Reaction Mixture Vessel->Mixture Convection/ Conduction HeatSource External Heat Source HeatSource->Vessel Conduction MW_Source Microwave Source MW_Mixture Reaction Mixture MW_Source->MW_Mixture Direct Volumetric Heating MW_Vessel MW-Transparent Vessel MW_Mixture->MW_Mixture

Caption: Heating mechanisms: Conventional vs. Microwave.

Part 2: A Validated Protocol for 2-Aryl-2H-Indazole Synthesis

One of the most reliable microwave-assisted routes to 2-aryl-2H-indazoles is the reductive cyclization of o-nitrobenzylidene amines.[15] This method involves the initial formation of a Schiff base, followed by an intramolecular cyclization promoted by a reducing agent and catalyst under microwave irradiation.

Overall Reaction Scheme

ReactionScheme R1 o-Nitrobenzaldehyde I1 o-Nitrobenzylidene Amine (Schiff Base) R1->I1 R2 Substituted Aniline R2->I1 R3 Reducing Agent (e.g., PPh3) Catalyst (e.g., MoO2Cl2(dmf)2) P1 2-Aryl-2H-indazole R3->P1 I1->P1 Cond1 Condensation I1->Cond1 Cond2 Microwave Irradiation (e.g., 150°C, 15 min) Cond2->P1

Caption: General scheme for 2-aryl-2H-indazole synthesis.

Materials and Equipment
  • Reagents: o-Nitrobenzaldehyde, various substituted anilines, triphenylphosphine (PPh₃), Molybdenum(VI) dichloride dioxide-DMF complex (MoO₂Cl₂(dmf)₂), Dimethylformamide (DMF, anhydrous).

  • Solvents: Ethyl acetate, Hexane, Saturated sodium bicarbonate solution, Brine, Deionized water.

  • Equipment: Dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator), 10 mL microwave reaction vials with snap caps or crimp seals, magnetic stir bars, rotary evaporator, glass chromatography column, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄).

Step-by-Step Experimental Procedure

Step 1: Synthesis of the o-Nitrobenzylidene Amine Intermediate

Causality Note: This initial condensation can often be performed in the same vessel as the subsequent cyclization, creating a one-pot procedure. However, for clarity and optimization, a two-step process is described here.

  • In a 10 mL microwave vial, dissolve o-nitrobenzaldehyde (1.0 mmol, 151 mg) and a substituted aniline (1.0 mmol) in 3 mL of anhydrous DMF.

  • Add a magnetic stir bar to the vial.

  • Heat the mixture at 80°C for 1 hour using a conventional heating block with stirring.

  • Monitor the reaction progress by TLC (typically 4:1 Hexane:Ethyl Acetate). The formation of the more nonpolar imine spot should be observed.

  • Allow the vial to cool to room temperature. The intermediate is typically used directly in the next step without isolation.

Step 2: Microwave-Assisted Reductive Cyclization

Causality Note: The choice of a high-boiling, polar solvent like DMF is critical. It efficiently absorbs microwave energy, allowing for rapid heating to the target temperature, and it effectively solubilizes the reagents and catalyst.[13] The catalyst facilitates the reductive N-N bond formation.

  • To the cooled vial containing the o-nitrobenzylidene amine solution, add triphenylphosphine (1.2 mmol, 315 mg) as the reducing agent.

  • Add the MoO₂Cl₂(dmf)₂ catalyst (0.05 mmol, 17 mg).

  • Securely cap the vial. Ensure the cap is properly sealed to withstand the pressures generated at high temperatures.

  • Place the vial into the cavity of the microwave reactor.

  • Set the following reaction parameters:

    • Temperature: 150 °C (Use a ramp time of 2 minutes)

    • Hold Time: 15 minutes

    • Power: Dynamic (The instrument will adjust power to maintain the target temperature)

    • Stirring: High

  • Once the reaction is complete, allow the vial to cool to a safe handling temperature (<50°C) using the instrument's compressed air cooling system.

Step 3: Work-up and Purification

  • Carefully uncap the vial in a fume hood.

  • Pour the reaction mixture into a separatory funnel containing 30 mL of ethyl acetate and 30 mL of deionized water.

  • Separate the layers. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent system.[16]

  • Combine the pure fractions, remove the solvent under reduced pressure, and dry the final 2-aryl-2H-indazole product under high vacuum.

Step 4: Characterization

  • Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.[10][17] The disappearance of the aldehyde proton and the nitro group signals, along with the appearance of the characteristic indazole ring protons, will confirm a successful reaction.

Part 3: Data Presentation, Optimization, and Workflow

Representative Data

The following table summarizes typical results for the synthesis of various 2-aryl-2H-indazoles using the described microwave protocol. This demonstrates the method's robustness across different electronically diverse substrates.

EntryAniline SubstituentReaction Time (min)Temperature (°C)Isolated Yield (%)
14-Methoxy1515085
24-Methyl1515088
3H1515091
44-Chloro2015082
54-Nitro2516075

Note: Electron-withdrawing groups on the aniline may require slightly longer reaction times or higher temperatures for complete conversion.

Troubleshooting and Optimization Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst or wet solvent.- Insufficient temperature or time.- Improper vial sealing leading to solvent loss.- Use fresh, anhydrous DMF and a newly opened catalyst.- Increase reaction temperature in 10°C increments or time in 5-min increments.- Ensure vials are capped correctly.
Incomplete Reaction - Reaction time is too short for the specific substrate.- Insufficient amount of reducing agent.- Increase the hold time at the target temperature.- Increase the stoichiometry of PPh₃ to 1.5 equivalents.
Formation of Side Products - Temperature is too high, causing decomposition.- Presence of water in the reaction mixture.- Lower the reaction temperature by 10-20°C and increase the time.- Ensure all reagents and solvents are anhydrous.
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Part 4: Critical Safety Considerations

Microwave synthesis is a powerful tool, but its safe operation is paramount.

  • Use Dedicated Equipment: NEVER use a domestic kitchen microwave oven for chemical synthesis.[18] Laboratory-grade reactors are built with reinforced cavities, pressure/temperature sensors, and safety interlocks that are essential for safe operation.

  • Pressure Management: Heating solvents above their boiling points in a sealed vessel generates significant pressure. Always use vials and caps rated for the temperatures and pressures you intend to reach. Never exceed the manufacturer's recommendations for fill volume (typically 1/3 to 1/2 of the total vial volume).

  • Reagent Stability: Be aware of the thermal stability of your reagents.[18] Compounds with functional groups like azides or nitro groups can decompose exothermically at high temperatures.[18] When developing a new reaction, always start with small-scale tests at lower temperatures.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all operations, especially the uncapping of hot reaction vials, inside a certified chemical fume hood.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 2H-indazole compounds. As demonstrated, this technology provides a rapid, efficient, and reproducible platform that aligns with the principles of green chemistry.[6][9] By dramatically reducing reaction times and improving yields, MAOS empowers researchers in drug discovery to accelerate the design-make-test-analyze cycle, facilitating the rapid exploration of chemical space and the development of next-generation therapeutics.[12][19]

References

  • Moustafa, A. H., Malakar, C. C., Aljaar, N., Merisor, E., Conrad, J., & Beifuss, U. (2013). A reductive cyclization of o-nitrobenzylidene amines under microwave conditions in the presence of MoO2Cl2(dmf)2 as catalyst and Ph3P as reducing agent delivers 2-aryl-2H-indazoles in good yields. Synlett, 24(12), 1573-1577. Available at: [Link]

  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • BS Publications. (n.d.). PART - 1 INTRODUCTION. BS Publications. Available at: [Link]

  • Hernández-Vázquez, E., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. Available at: [Link]

  • RSC Publishing. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. Available at: [Link]

  • ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. IJTSRD. Available at: [Link]

  • Semantic Scholar. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. RASĀYAN J. Chem. Available at: [Link]

  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • RSC Publishing. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]

  • ResearchGate. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ANU Books Publisher & Distributor. (n.d.). Role of Microwave in Pharmaceutical Sciences. ANU Books. Available at: [Link]

  • ResearchGate. (n.d.). Application of indazole compounds in OLED devices. ResearchGate. Available at: [Link]

  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. Available at: [Link]

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. EPCP. Available at: [Link]

  • ACS Publications. (2023). Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. Langmuir. Available at: [Link]

  • ResearchGate. (2012). Microwaves in drug discovery and development: A Review. ResearchGate. Available at: [Link]

Sources

Unveiling the Therapeutic Potential of 2-(4-methoxyphenyl)-2H-indazole Derivatives: A Guide to Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as potent therapeutic agents. Among these, 2-(4-methoxyphenyl)-2H-indazole derivatives have emerged as a promising class of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the biological evaluation of these compounds. We will delve into the causality behind experimental choices, provide validated protocols for key assays, and offer insights into data interpretation, ensuring a robust and reliable assessment of this intriguing chemical series.

I. Introduction: The Scientific Rationale for Investigating 2-(4-methoxyphenyl)-2H-indazole Derivatives

The 2H-indazole core, a bicyclic aromatic heterocycle, offers a versatile template for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The introduction of a 4-methoxyphenyl group at the N2 position has been shown to significantly influence the pharmacological profile of these molecules. This substitution can enhance interactions with biological targets and modulate properties such as cell permeability and metabolic stability.

Recent studies have highlighted the potential of this scaffold in oncology. Certain indazole derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[1][2] The proposed mechanisms often involve the induction of apoptosis, modulation of the cell cycle, and inhibition of cell migration and invasion.[2] Furthermore, some derivatives have exhibited anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase-2 (COX-2), a key mediator of inflammation.[1][3] This dual activity profile makes them particularly interesting candidates for further investigation, as inflammation is a critical component of the tumor microenvironment.

This guide will provide a structured approach to systematically evaluate the biological effects of novel 2-(4-methoxyphenyl)-2H-indazole derivatives, starting from initial cytotoxicity screening to more in-depth mechanistic studies.

II. Preliminary Assessment: In Vitro Cytotoxicity and Antiproliferative Activity

The initial step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.

The Principle of the MTT Assay: A Self-Validating System

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[4] The amount of formazan produced is directly proportional to the number of living cells. This inherent link to cellular metabolic activity provides a self-validating system; a decrease in formazan production is a direct indicator of either reduced cell number or decreased metabolic activity, both of which are hallmarks of cytotoxicity or cytostatic effects.

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of 2-(4-methoxyphenyl)-2H-indazole derivatives B->C D Incubate for a defined period (e.g., 24, 48, or 72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours at 37°C E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at ~570 nm using a plate reader G->H I Calculate IC50 values H->I

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay for Cell Viability[6]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 2-(4-methoxyphenyl)-2H-indazole derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-(4-methoxyphenyl)-2H-indazole derivatives in complete medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

  • Absorbance Reading: Gently pipette up and down to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: IC₅₀ Values of Hypothetical 2-(4-methoxyphenyl)-2H-indazole Derivatives

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Derivative AMCF-7485.2
Derivative AA549488.9
Derivative BMCF-74812.5
Derivative BA5494818.3
DoxorubicinMCF-7480.8

III. Mechanistic Insights: Elucidating the Mode of Action

Once the antiproliferative activity of the lead compounds has been established, the next crucial step is to investigate their mechanism of action. For many anticancer agents, this involves the induction of programmed cell death (apoptosis) and/or cell cycle arrest.

A. Assessment of Apoptosis Induction by Annexin V/Propidium Iodide Staining

Causality Behind the Assay: Apoptosis is a tightly regulated process characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with an intact plasma membrane.[6] Therefore, PI can differentiate between viable, early apoptotic, and late apoptotic/necrotic cells. This dual-staining method, analyzed by flow cytometry, provides a quantitative and robust measure of apoptosis induction.[5][6]

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow A Treat cells with the test compound for a specified time B Harvest cells (including supernatant) A->B C Wash cells with cold PBS B->C D Resuspend cells in Annexin V binding buffer C->D E Add FITC-Annexin V and Propidium Iodide D->E F Incubate in the dark at room temperature E->F G Analyze by flow cytometry F->G H Quantify viable, early apoptotic, late apoptotic, and necrotic cells G->H

Caption: A systematic workflow for the detection of apoptosis using Annexin V and PI staining followed by flow cytometry.

Detailed Protocol: Annexin V/PI Apoptosis Assay[9][10]

Materials:

  • Cells treated with 2-(4-methoxyphenyl)-2H-indazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of the test compound for the appropriate duration. Harvest both adherent and floating cells to ensure all apoptotic cells are collected.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.

    • FITC signal is typically detected in the FL1 channel.

    • PI signal is typically detected in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Viable cells

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

B. Cell Cycle Analysis by Propidium Iodide Staining

Rationale: Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G1, S, or G2/M). This arrest can prevent DNA replication or cell division, ultimately triggering apoptosis. Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[7] By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).

Detailed Protocol: Cell Cycle Analysis[12][13]

Materials:

  • Cells treated with 2-(4-methoxyphenyl)-2H-indazole derivatives

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest the treated cells and wash them with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution containing RNase A (to degrade RNA and prevent its staining).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting the fluorescence signal in the appropriate channel (e.g., FL2 or FL3).

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

C. Mechanistic Pathway of Apoptosis Induction by Indazole Derivatives

Based on published literature for indazole derivatives, a plausible mechanism of action involves the intrinsic (mitochondrial) pathway of apoptosis.[2] This is often characterized by an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the modulation of Bcl-2 family proteins.

Apoptosis_Pathway cluster_cell Cancer Cell Indazole 2-(4-methoxyphenyl)-2H-indazole derivative ROS ↑ Reactive Oxygen Species (ROS) Indazole->ROS Bax ↑ Bax Indazole->Bax Bcl2 ↓ Bcl-2 Indazole->Bcl2 Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome c release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation (Cleaved Caspase-3) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A proposed signaling pathway for apoptosis induction by 2-(4-methoxyphenyl)-2H-indazole derivatives.

To validate this proposed pathway, Western blot analysis can be performed to assess the expression levels of key apoptotic proteins such as Bax, Bcl-2, and cleaved caspase-3.[8]

IV. Evaluation of Anti-Metastatic Potential

Metastasis is a major cause of cancer-related mortality. Therefore, evaluating the ability of novel compounds to inhibit cell migration and invasion is a critical component of their preclinical assessment.

A. Wound Healing (Scratch) Assay for Cell Migration

Scientific Principle: The wound healing assay is a simple and widely used method to study collective cell migration in vitro.[9] A "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time. This assay provides a qualitative and semi-quantitative measure of cell motility.

Detailed Protocol: Wound Healing Assay[16]

Materials:

  • 6-well or 12-well plates

  • Confluent monolayer of cancer cells

  • Sterile 200 µL pipette tip or a specialized wound healing insert

  • Complete medium with and without the test compound

  • Microscope with a camera

Procedure:

  • Create the Wound: Once the cells have reached confluency, create a straight scratch in the monolayer using a sterile pipette tip.

  • Wash and Treat: Gently wash the wells with PBS to remove any detached cells. Replace the medium with fresh medium containing the test compound at a non-toxic concentration (determined from the MTT assay).

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is closed.

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.

B. Transwell Invasion Assay

Rationale: The transwell invasion assay mimics the invasion of cancer cells through the extracellular matrix (ECM), a key step in metastasis.[10] The assay utilizes a chamber with a porous membrane coated with a layer of Matrigel, a reconstituted basement membrane. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells will degrade the Matrigel and migrate through the pores towards the chemoattractant.

Detailed Protocol: Transwell Invasion Assay[17][18]

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • Matrigel

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • Cotton swabs

  • Methanol or ethanol for fixation

  • Crystal violet solution for staining

Procedure:

  • Coat Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of the transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Resuspend serum-starved cells in serum-free medium and seed them into the upper chamber of the coated inserts.

  • Chemoattraction: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours.

  • Removal of Non-invasive Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol or ethanol. Stain the cells with crystal violet.

  • Quantification: Count the number of stained, invaded cells in several random fields under a microscope.

V. In Vivo Efficacy Studies: Xenograft Models

Promising candidates identified from in vitro studies should be further evaluated in vivo to assess their antitumor efficacy in a more physiologically relevant system.[11] Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical model for this purpose.[12]

Experimental Workflow: In Vivo Xenograft Study

Xenograft_Workflow A Implant human cancer cells subcutaneously into immunodeficient mice B Allow tumors to reach a palpable size (e.g., 100-150 mm³) A->B C Randomize mice into treatment and control groups B->C D Administer the test compound or vehicle via a specified route and schedule C->D E Monitor tumor growth and body weight regularly D->E F At the end of the study, euthanize mice and excise tumors E->F G Measure final tumor volume and weight F->G H Perform histological and/or biochemical analysis of tumors G->H

Sources

Application Notes & Protocols: Investigating the Antimicrobial Potential of 2-(4-methoxyphenyl)-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold in Antimicrobial Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] These activities span from anti-inflammatory and antitumor to potent antimicrobial effects.[1][2] Within this promising class of compounds, 2H-indazole derivatives have been specifically highlighted for their dual anti-inflammatory and antimicrobial properties.[3][4] This guide focuses on a particular derivative, 2-(4-methoxyphenyl)-2H-indazole , and its applications in antimicrobial research.

Recent studies have demonstrated that substitutions on the 2-phenyl ring of the 2H-indazole core can significantly influence biological activity.[5][6] Specifically, 2-(4-methoxyphenyl)-2H-indazole has been synthesized and evaluated, showing notable efficacy against various pathogenic microbes, particularly protozoa and fungi.[5][6] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the antimicrobial applications of this compound. It provides an overview of its known activity, detailed experimental protocols for its evaluation, and insights into potential mechanisms of action.

The synthesis of 2-(4-methoxyphenyl)-2H-indazole can be efficiently achieved through a modified one-pot Cadogan's method, which involves the ultrasound-assisted condensation of 2-nitrobenzaldehyde and 4-methoxyaniline, followed by reductive cyclization with triethyl phosphite.[6] This method offers good yields and simplifies the purification process, making the compound accessible for research purposes.[6]

Antimicrobial Spectrum of Activity

Investigations into the biological effects of 2-(4-methoxyphenyl)-2H-indazole and its closely related analogs have revealed a significant and selective spectrum of activity, primarily against pathogenic protozoa and yeasts. While many derivatives show limited efficacy against bacterial strains like Escherichia coli and Salmonella enterica serovar Typhi, their potent action against other microorganisms marks them as valuable leads for further development.[4][5]

The activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the microbial population.

Table 1: Antiprotozoal Activity of 2-(4-methoxyphenyl)-2H-indazole (Compound 3)

MicroorganismTypeIC50 [µM] (± SD)Reference Compound (Metronidazole) IC50 [µM] (± SD)Source
Entamoeba histolyticaProtozoan0.154 ± 0.0160.380 ± 0.146[6]
Giardia intestinalisProtozoan0.205 ± 0.0061.226 ± 0.125[6]
Trichomonas vaginalisProtozoan0.372 ± 0.0160.236 ± 0.016[6]

In addition to its antiprotozoal effects, certain 2,3-diphenyl-2H-indazole derivatives have demonstrated promising in vitro growth inhibition against pathogenic yeasts, including Candida albicans and Candida glabrata.[4][5] This suggests that the 2H-indazole scaffold is a versatile starting point for the development of broad-spectrum antifungal agents.[7]

Proposed Mechanism of Action: A Working Hypothesis

While the precise molecular mechanisms behind the antimicrobial activity of 2-(4-methoxyphenyl)-2H-indazole are still under active investigation, a working hypothesis can be formulated based on the known biology of the target organisms and the chemical nature of the indazole scaffold.[5] It is plausible that the compound interferes with critical cellular processes unique to the pathogen, leading to growth inhibition and cell death.

One potential pathway involves the inhibition of a key parasitic enzyme essential for its survival, such as those involved in nucleotide synthesis or redox homeostasis. The lipophilic nature of the 2-phenyl-2H-indazole core likely facilitates its passage across the microbial cell membrane, allowing it to accumulate intracellularly and interact with its molecular target(s).

G cluster_membrane Microbial Cell Membrane cluster_cytoplasm Microbial Cytoplasm Compound 2-(4-methoxyphenyl) -2H-indazole TargetEnzyme Essential Parasitic Enzyme (e.g., Kinase, Reductase) Compound->TargetEnzyme Intracellular Accumulation Compound->TargetEnzyme Inhibition MetabolicPathway Critical Metabolic Pathway TargetEnzyme->MetabolicPathway Catalyzes Inhibition Pathway Disruption CellularProcesses DNA Replication, Redox Balance MetabolicPathway->CellularProcesses Supports GrowthArrest Growth Arrest & Cell Death Inhibition->GrowthArrest Leads to

Caption: Hypothetical mechanism of 2-(4-methoxyphenyl)-2H-indazole.

Protocols for Antimicrobial Susceptibility Testing

To facilitate further research, we provide detailed, field-proven protocols for assessing the antimicrobial efficacy of 2-(4-methoxyphenyl)-2H-indazole. These methods are based on standards established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for determining the quantitative antimicrobial activity of a test compound. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[8][9]

Rationale: This method provides a precise numerical value for the compound's potency, which is essential for structure-activity relationship (SAR) studies and for comparing its efficacy against standard antimicrobial agents.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare stock solution of test compound in DMSO D Perform 2-fold serial dilutions of compound in 96-well plate A->D B Culture microorganism in appropriate broth C Adjust inoculum to 0.5 McFarland standard B->C E Inoculate each well with standardized microbial suspension C->E D->E F Include positive (no drug) and negative (no microbe) controls E->F G Incubate plate at 35-37°C for 16-24 hours F->G H Visually inspect for turbidity or use plate reader (OD600) G->H I Determine MIC: Lowest concentration with no visible growth H->I

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve 2-(4-methoxyphenyl)-2H-indazole in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Inoculum Preparation: a. From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism. b. Transfer the colonies to a tube containing sterile saline or appropriate broth. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). e. Dilute this standardized suspension as required by the specific testing protocol to achieve the final target inoculum concentration in the wells.

  • Plate Preparation: a. Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate. b. Add 100 µL of the test compound stock solution (appropriately diluted from the main stock) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Inoculation: Add 50 µL of the final diluted microbial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity. A colorimetric indicator (e.g., resazurin) can be added to aid in visualization.

Protocol 2: Agar Disk Diffusion Assay

The disk diffusion assay is a widely used qualitative method to screen for antimicrobial activity.[10] It is based on the principle that a compound-impregnated disk placed on an inoculated agar surface will diffuse into the agar, creating a concentration gradient. If the compound is effective, a clear zone of growth inhibition will form around the disk.[9][10]

Rationale: This technique provides a rapid, low-cost visual assessment of a compound's ability to inhibit microbial growth. The diameter of the inhibition zone is proportional to the compound's efficacy and diffusion characteristics.

G cluster_prep Plate Preparation cluster_assay Disk Application cluster_analysis Incubation & Measurement A Prepare standardized inoculum (0.5 McFarland standard) B Uniformly swab inoculum onto Mueller-Hinton agar plate A->B C Allow plate to dry for 3-5 minutes B->C E Place disks firmly on the inoculated agar surface C->E D Impregnate sterile paper disks with known amount of compound D->E G Invert plates and incubate at 35-37°C for 16-24 hours E->G F Include control disks (solvent only, standard antibiotic) F->E H Measure the diameter of the zone of inhibition (in mm) G->H I Interpret results based on zone size (Susceptible/Resistant) H->I

Caption: Workflow for the Agar Disk Diffusion Assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: a. Dip a sterile cotton swab into the adjusted inoculum suspension. b. Rotate the swab several times against the inside wall of the tube to remove excess fluid.[11] c. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[11]

  • Disk Preparation and Application: a. Prepare a solution of 2-(4-methoxyphenyl)-2H-indazole in a suitable volatile solvent (e.g., ethanol or DMSO). b. Aseptically apply a known volume (e.g., 10 µL) of the solution onto sterile blank paper disks (6 mm diameter) and allow the solvent to evaporate completely. c. Using sterile forceps, place the impregnated disks onto the inoculated agar surface, pressing down gently to ensure complete contact. d. Place a solvent-only control disk and a disk with a standard antibiotic on the same plate for comparison.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[9]

  • Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm) using a ruler or calipers. The absence of a zone indicates resistance.

Conclusion and Future Perspectives

2-(4-methoxyphenyl)-2H-indazole has emerged as a compelling scaffold for the development of novel antimicrobial agents, particularly against pathogenic protozoa and fungi. Its selective activity profile suggests a mechanism of action that may be distinct from currently available drugs, offering a potential solution to the growing challenge of antimicrobial resistance. The protocols detailed in this guide provide a robust framework for the continued investigation of this and related indazole derivatives.

Future research should focus on elucidating the precise molecular target(s) of this compound, conducting in vivo efficacy and toxicity studies, and expanding the structure-activity relationship analysis to synthesize derivatives with enhanced potency and a broader spectrum of activity.

References

  • Villanueva-García, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. Available at: [Link]

  • Li, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Pérez-Villanueva, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health. Available at: [Link]

  • Kumar, R. S., et al. (2014). Synthesis, spectral analysis, antibacterial and antifungal activities of some 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Pérez-Villanueva, J., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Pharmaceuticals. Available at: [Link]

  • Chemistry & Biology Interface. (2016). Synthesis of novel (2H) indazole scaffold as an antimicrobial and anti-tubercular agent. Chemistry & Biology Interface. Available at: [Link]

  • Khan, Z. A., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. International Journal of Environmental Research and Public Health. Available at: [Link]

  • Desgrouas, C., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics. Available at: [Link]

  • Rivera, G., et al. (2020). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules. Available at: [Link]

  • Wadhwa, R., & Cascella, M. (2023). Antimicrobial Susceptibility Testing. StatPearls. Available at: [Link]

  • Panda, S. S., et al. (2022). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. Current Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2021). Principally SAR features derived from the 2-phenyl-2H-indazole... ResearchGate. Available at: [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(4-methoxyphenyl)-2H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(4-methoxyphenyl)-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and improve reaction outcomes. The information is structured in a question-and-answer format to directly address potential issues encountered during your experiments.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific, common problems encountered during the synthesis of 2-(4-methoxyphenyl)-2H-indazole, particularly when using methods like the Cadogan reductive cyclization.

Question 1: My overall yield is consistently low (<40%). What are the primary causes and how can I fix this?

Answer: Low yield is the most common issue and typically stems from one of three areas: incomplete reaction, formation of side products, or mechanical loss during workup and purification.

Pillar 1: Incomplete Reaction

The primary cause of an incomplete reaction is often the inefficient formation of the initial Schiff base (imine) intermediate or a sluggish reductive cyclization step.

  • Causality: The condensation of 2-nitrobenzaldehyde with 4-methoxyaniline to form the imine is a reversible equilibrium reaction. The water produced must be effectively removed to drive the reaction forward. Subsequently, the cyclization step, often mediated by a reducing agent like triethyl phosphite, requires sufficient thermal energy and time to proceed to completion.

  • Recommended Protocol (Ultrasound-Assisted, One-Pot): An effective method to improve yields is a one-pot procedure combining ultrasound-assisted imine formation with the Cadogan cyclization. This approach has been shown to produce yields of 57% or higher.[1]

    • Reactant Charging: In a 50 mL Schlenk tube, combine 2-nitrobenzaldehyde (1.65 mmol, 1.0 equiv.) and 4-methoxyaniline (1.65 mmol, 1.0 equiv.).

    • Imine Formation: Sonicate the neat (solvent-free) mixture for 2 hours at 40°C. This use of ultrasound provides localized energy to promote the reaction under mild conditions.[1]

    • Water Removal: After sonication, carefully remove the condensed water from the walls of the reaction tube. This is a critical step to prevent the reverse reaction.

    • Cyclization: Add triethyl phosphite (5.0 mmol, ~3.0 equiv.) to the vessel. Heat the mixture to 150°C under an inert nitrogen atmosphere for 2 hours. The high temperature is necessary for the deoxygenative cyclization.[1][2]

    • Workup: Cool the mixture, then carefully quench the excess phosphite by adding 20 mL of a 5% hydrogen peroxide solution. Extract the product with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

Pillar 2: Side Product Formation

The most common side product is the isomeric 1-(4-methoxyphenyl)-1H-indazole . The N-arylation of the indazole core can occur at either the N1 or N2 position. While many modern syntheses for 2-aryl-2H-indazoles are highly regioselective, suboptimal conditions can lead to mixtures.

  • Causality: The regioselectivity is determined by the specific reaction mechanism. In the Cadogan reaction, the cyclization of the imine intermediate inherently favors the 2H-indazole product. However, alternative routes, such as direct N-arylation of indazole with an aryl halide, can be less selective and often require careful selection of catalysts and ligands to favor N2 arylation.[3][4]

  • TroubleshootingWorkflow Start Low Yield Observed TLC Run TLC of Crude Product Start->TLC Spots Multiple Spots Close to Product Rf? TLC->Spots Isolate Isolate Byproducts via Column Chromatography Spots->Isolate Yes Purify Refine Purification Protocol: - Adjust solvent gradient - Use high-purity silica gel Spots->Purify No NMR Characterize by ¹H NMR Isolate->NMR Isomer Is byproduct the 1H-isomer? NMR->Isomer Optimize Optimize Reaction Conditions: - Ensure inert atmosphere - Check reagent purity - Adhere to protocol temperature/time Isomer->Optimize No (Degradation/Other) End2 Re-evaluate Synthetic Route Isomer->End2 Yes End Improved Yield & Purity Optimize->End Purify->End

    Caption: Troubleshooting workflow for low yield.

Pillar 3: Purification Challenges

  • Causality: The target compound, 2-(4-methoxyphenyl)-2H-indazole, is a moderately polar solid. Incomplete consumption of the highly nonpolar triethyl phosphite or formation of polar phosphate byproducts can make chromatographic separation difficult.

  • Optimized Purification Protocol:

    • Quenching is Key: The workup step using hydrogen peroxide is crucial to oxidize the excess P(OEt)₃ to the more water-soluble triethyl phosphate, simplifying its removal during the aqueous wash.[1]

    • Column Chromatography: Use a silica gel column. The polarity of the mobile phase is critical for good separation.

      • Solvent System: A gradient of hexane-ethyl acetate is highly effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration.

      • Typical Elution: For this specific compound, an isocratic mobile phase of 90:10 hexane:ethyl acetate is often sufficient for elution after less polar impurities have been washed off.[1][2]

Question 2: The reaction works, but the yield is not reproducible. What factors affect consistency?

Answer: Reproducibility issues almost always point to sensitive reaction parameters or reagent quality.

  • Reagent Purity:

    • 2-Nitrobenzaldehyde: Can oxidize over time to 2-nitrobenzoic acid. Use freshly opened or purified starting material.

    • Triethyl phosphite: Can hydrolyze or oxidize. It is best to use a freshly opened bottle or distill it before use.

  • Atmosphere Control: The reductive cyclization is sensitive to oxygen. Ensure the reaction is run under a dry, inert atmosphere (Nitrogen or Argon), especially during the high-temperature heating phase.[1]

  • Temperature Control: Overheating (>160°C) can lead to decomposition and tar formation. Use a temperature-controlled heating mantle or oil bath and monitor the internal reaction temperature.

Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Cadogan reaction for this synthesis?

Answer: The Cadogan reaction is a deoxygenative reductive cyclization. In this synthesis, it proceeds via two main stages:

  • Imine Formation: An acid- or heat-catalyzed condensation between the aldehyde group of 2-nitrobenzaldehyde and the primary amine of 4-methoxyaniline forms an N-(4-methoxyphenyl)-1-(2-nitrophenyl)methanimine intermediate.[2]

  • Reductive Cyclization: Triethyl phosphite, a powerful oxygen scavenger, attacks one of the oxygen atoms of the nitro group. This initiates a cascade that ultimately removes both oxygen atoms, generating a reactive nitrene intermediate. This nitrene then rapidly attacks the imine carbon, followed by aromatization to form the stable 2H-indazole ring.

CadoganMechanism cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Reductive Cyclization R1 2-Nitrobenzaldehyde Imine Schiff Base (Imine) Intermediate R1->Imine R2 4-Methoxyaniline R2->Imine Nitrene Nitrene Intermediate Imine->Nitrene + P(OEt)₃, - OP(OEt)₃ Phosphite P(OEt)₃ Product 2-(4-methoxyphenyl)-2H-indazole Nitrene->Product Intramolecular Cyclization

Caption: Simplified mechanism of the Cadogan reaction.

Q2: Are there alternative methods if the Cadogan reaction fails?

Answer: Yes, several other methods exist for synthesizing 2-aryl-2H-indazoles, primarily involving transition-metal-catalyzed cross-coupling reactions.

  • Palladium-Catalyzed Synthesis: A common route involves the reaction of 2-bromobenzyl bromides with arylhydrazines. This proceeds via an initial N-benzylation followed by an intramolecular N-arylation, catalyzed by a palladium complex.[3]

  • Copper-Catalyzed Synthesis: Copper catalysts are widely used for N-arylation reactions.[5] One-pot, three-component reactions using a 2-halobenzaldehyde, a primary amine (like 4-methoxyaniline), and sodium azide in the presence of a copper(I) catalyst can be highly effective and tolerate a broad range of functional groups.[3]

Q3: How do different substituents on the aniline ring affect the yield?

Answer: The electronic nature of the substituent on the aniline ring significantly impacts the reaction.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) on the aniline (as in 4-methoxyaniline) make the nitrogen more nucleophilic. This generally facilitates the initial imine formation.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the nucleophilicity of the aniline nitrogen, which can slow down the imine formation step, potentially requiring longer reaction times or higher temperatures. However, in some reported syntheses of similar compounds, an electron-withdrawing trifluoromethyl group still resulted in a respectable 43% yield, indicating the robustness of the cyclization step.[1]

Substituent on Aniline (para-position)Electronic EffectReported Yield (%)[1]
-H (Aniline)Neutral92
-OCH₃ (4-Methoxyaniline)Donating57
-Cl (4-Chloroaniline)Withdrawing (Inductive)62
-F (4-Fluoroaniline)Withdrawing (Inductive)71
-CF₃ (4-Trifluoromethylaniline)Strongly Withdrawing43
-COOCH₃ (Methyl 4-aminobenzoate)Withdrawing39

Table comparing the effect of different para-substituents on the aniline starting material with the final product yield in an ultrasound-assisted one-pot synthesis.

References
  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2133. [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1899. [Link]

  • Zhang, M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7332. [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6191–6199. [Link]

  • Klapars, A., et al. (2002). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Journal of the American Chemical Society, 124(25), 7421–7428. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Indazole Arylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed indazole arylation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal yields in their coupling reactions. Drawing from established literature and extensive field experience, this resource provides a structured, question-and-answer approach to diagnosing and resolving common issues. Our goal is to empower you with the scientific rationale behind these troubleshooting steps, ensuring a more robust and reproducible synthetic methodology.

Frequently Asked Questions (FAQs)

Q1: My indazole arylation reaction has a very low yield or is not proceeding at all. What are the most common initial checks I should perform?

A1: When faced with a low or zero yield, a systematic review of the fundamental reaction parameters is the crucial first step. Often, the issue lies in one of the following areas:

  • Integrity of Reagents and Solvents: Ensure that your palladium catalyst, ligands, bases, and solvents are of high purity and are not degraded. Palladium catalysts, especially on storage, can be susceptible to deactivation. Bases like potassium carbonate or cesium carbonate can be hygroscopic and should be stored in a desiccator. Anhydrous solvents are critical, as water can interfere with the catalytic cycle.

  • Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen. Inadequate degassing of the reaction mixture or a poor inert atmosphere (Nitrogen or Argon) can lead to catalyst oxidation and deactivation. Ensure your Schlenk line or glovebox techniques are robust.

  • Reaction Temperature: C-H activation of indazoles often requires elevated temperatures to proceed efficiently.[1][2][3] Verify that your heating apparatus is calibrated and maintaining the target temperature consistently. Some protocols specify temperatures as high as 160 °C.[2][3]

A simple control experiment, such as running a previously successful reaction, can help determine if the issue is with the current batch of reagents or the general setup.

In-Depth Troubleshooting Guide

Issue 1: Low Yield with an Electron-Rich or Electron-Poor Aryl Halide

Q: I am observing a significant drop in yield when I switch to a different aryl halide. Why is this happening and how can I address it?

A: The electronic nature of the aryl halide plays a critical role in the oxidative addition step of the catalytic cycle.

  • The "Why": Oxidative addition of the aryl halide to the Pd(0) center is a key step in the catalytic cycle. Electron-deficient aryl halides (containing electron-withdrawing groups like -NO₂, -CN, -CF₃) generally undergo oxidative addition more readily than electron-rich aryl halides (with electron-donating groups like -OMe, -Me). Conversely, very electron-poor aryl halides can sometimes lead to side reactions. The choice of ligand is crucial to modulate the electron density at the palladium center to facilitate this step for a wide range of substrates.[4]

  • The Solution: Ligand Screening:

    • For Electron-Rich Aryl Halides: Employ more electron-rich and sterically bulky phosphine ligands. These ligands can stabilize the palladium center and promote oxidative addition. Examples include tri-tert-butylphosphine (t-Bu₃P) or biaryl phosphine ligands like RuPhos.[5]

    • For Electron-Poor Aryl Halides: While these are generally more reactive, issues can still arise. In some cases, a less electron-rich ligand might be beneficial. Bidentate nitrogen-based ligands like 1,10-phenanthroline have proven effective, particularly for the C-3 arylation of 1H-indazoles.[2][3][6]

Ligand_Screening start Low Yield with New Aryl Halide check_electronics Determine Electronic Nature of Aryl Halide start->check_electronics electron_rich Electron-Rich Ar-X check_electronics->electron_rich Donating Groups electron_poor Electron-Poor Ar-X check_electronics->electron_poor Withdrawing Groups screen_phosphines Screen Electron-Rich/Bulky Phosphine Ligands (e.g., t-Bu₃P, RuPhos) electron_rich->screen_phosphines screen_phen Screen N-based Ligands (e.g., 1,10-Phenanthroline) electron_poor->screen_phen evaluate Evaluate Yield screen_phosphines->evaluate screen_phen->evaluate

Caption: Decision tree for ligand screening based on aryl halide electronics.

Issue 2: Poor Regioselectivity or Formation of Side Products

Q: My reaction is producing a mixture of regioisomers (e.g., C-3 and C-7 arylation) or other unexpected byproducts. How can I improve the selectivity?

A: Regioselectivity in indazole C-H arylation is a known challenge and is highly dependent on the reaction conditions, particularly the solvent and the directing group on the indazole.

  • The "Why": The C-H bonds at different positions of the indazole ring have varying acidities and steric environments. The mechanism of C-H activation, which can be influenced by the solvent, dictates which position is preferentially functionalized.[7] For instance, polar aprotic solvents like DMF or DMA can favor arylation at one position, while nonpolar aromatic solvents like toluene might favor another.[2][3][7] Side products can arise from diarylation or decomposition of the starting material under harsh conditions.[7]

  • The Solution: Solvent and Base Optimization:

    • Solvent Screening: A systematic screen of solvents is highly recommended. Toluene, chlorobenzene, and trifluoromethylbenzene have been shown to be crucial for both selectivity and reactivity in the C-3 arylation of indazoles.[2][3] In contrast, some direct arylations have been successfully performed in water.[1]

    • Base Selection: The choice of base can influence the deprotonation equilibrium of the indazole and the overall reaction outcome. While inorganic bases like K₂CO₃ and Cs₂CO₃ are common, their strength and solubility can impact the reaction. If you are using a strong base, consider switching to a milder one to minimize side reactions. A screen of bases with varying strengths (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is advisable.[2][6]

SolventPolarityCommon ObservationsReference
TolueneNonpolarOften improves C-3 selectivity and reactivity.[2][3]
ChlorobenzeneNonpolarCan suppress side product formation.[2]
DMA/DMFPolar AproticCommonly used but can lead to different regioselectivity.[7]
WaterPolar Protic"On water" systems can be effective and environmentally friendly.[1]
Issue 3: Catalyst Deactivation and Incomplete Conversion

Q: My reaction starts well but then stalls, leading to incomplete conversion. What could be causing catalyst deactivation?

A: Catalyst deactivation is a common cause of incomplete reactions. It often manifests as a promising initial conversion that plateaus over time.

  • The "Why": The active Pd(0) species in the catalytic cycle can be prone to aggregation, forming inactive palladium black. This is often exacerbated by high temperatures and prolonged reaction times. Certain functional groups on the substrates or impurities can also poison the catalyst.

  • The Solution: Modifying Reaction Parameters and Additives:

    • Lower Catalyst Loading and Temperature: While counterintuitive, sometimes a lower catalyst loading can reduce the rate of bimolecular decomposition pathways. Similarly, reducing the reaction temperature, even if it prolongs the reaction time, can sometimes preserve the catalyst's activity.

    • Use of Additives: Silver salts (e.g., Ag₂CO₃) are sometimes added, not just as a base, but also to act as a halide scavenger, which can prevent catalyst inhibition by halide ions.[6]

    • Ligand-to-Palladium Ratio: The ratio of ligand to palladium is critical. An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Conversely, an excess of certain ligands can sometimes inhibit the reaction. An optimal ratio, often between 1:1 and 2:1 (ligand:Pd), should be experimentally determined.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition + Ar-X deactivation Catalyst Deactivation (Aggregation) pd0->deactivation pd_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate ch_activation C-H Activation (Indazole) pd_intermediate->ch_activation + Indazole - HX reductive_elimination Reductive Elimination ch_activation->reductive_elimination reductive_elimination->pd0 - Product product Arylated Indazole reductive_elimination->product pd_black Palladium Black (Inactive) deactivation->pd_black

Caption: Simplified catalytic cycle for indazole arylation with a deactivation pathway.

Experimental Protocols

Protocol 1: General Procedure for a Ligand Screening Experiment
  • Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the indazole (0.25 mmol, 1.0 equiv), the aryl halide (0.5 mmol, 2.0 equiv), and the base (e.g., Cs₂CO₃, 0.25 mmol, 1.0 equiv).

  • Catalyst/Ligand Addition: In a glovebox, prepare separate stock solutions of the palladium precursor (e.g., Pd(OAc)₂, 10 mol%) and the various ligands to be screened (e.g., 1,10-phenanthroline, PPh₃, RuPhos, 10 mol%).

  • Reaction Initiation: Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times. Add the solvent (e.g., toluene, 1 mL) via syringe. Add the palladium precursor solution followed by the specific ligand solution for that run.

  • Heating and Monitoring: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (e.g., 160 °C). Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC, GC-MS, or LC-MS.

  • Work-up and Analysis: After the reaction is complete (or after a set time, e.g., 48 hours), cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Concentrate the filtrate and determine the yield by ¹H NMR using an internal standard.[2]

References

  • Al-Blewi, F. F., et al. (2019). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 24(18), 3324. [Link]

  • Bellina, F., & Cauteruccio, S. (2020). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 25(23), 5727. [Link]

  • Itami, K., et al. (2012). Pd- and Cu-catalyzed C–H arylation of indazoles. Tetrahedron, 68(36), 7605-7612. [Link]

  • Daugulis, O., & Do, H.-Q. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(15), 3344–3347. [Link]

  • Ye, M., et al. (2013). A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: Total synthesis of nigellidine hydrobromide. Chemical Science, 4(6), 2374-2379. [Link]

  • Jafari, E., & Zarei, S. A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19333-19363. [Link]

  • Yu, J.-Q., et al. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 4(6), 2374-2379. [Link]

Sources

Side reactions in the synthesis of 2H-indazole and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2H-indazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively synthesizing the 2H-indazole scaffold, a crucial pharmacophore in modern drug discovery. This guide provides in-depth, field-tested insights in a direct question-and-answer format to troubleshoot common side reactions and optimize your synthetic outcomes.

Introduction to 2H-Indazole Synthesis Challenges

The synthesis of indazoles often yields a mixture of two regioisomers: the thermodynamically more stable 1H-indazole and the kinetically favored, often more biologically relevant, 2H-indazole.[1][2] The primary challenge lies in controlling the regioselectivity of the N-N bond formation or cyclization step to favor the desired 2H-isomer. Undesired side reactions, including the formation of the 1H-tautomer, tar formation from unstable intermediates, and N-N bond cleavage, can significantly impact yield and purity. This guide will address these specific issues head-on.

Troubleshooting Guide & FAQs

Q1: My reaction is producing a significant amount of the 1H-indazole isomer. How can I improve selectivity for the 2H-product?

This is the most common issue in indazole synthesis. The formation of the 1H-isomer is thermodynamically favored, meaning that reaction conditions involving high temperatures or prolonged reaction times can lead to its formation, even if the 2H-isomer is formed initially.

Mechanistic Insight: Kinetic vs. Thermodynamic Control

The key to favoring the 2H-indazole is to operate under conditions that promote a kinetically controlled reaction pathway. The reductive cyclization of an ortho-nitrobenzylidene amine (an imine formed from an o-nitrobenzaldehyde and a primary amine) is a premier example of a kinetically controlled process that selectively yields 2H-indazoles.

The generally accepted mechanism for this "Cadogan-type" cyclization involves the reduction of the nitro group to a nitrene or a related reactive nitrogen species.[3] This species then undergoes a rapid, irreversible intramolecular cyclization onto the imine nitrogen, directly forming the 2H-indazole ring system. Because this cyclization is fast and irreversible, the reaction does not have the opportunity to equilibrate to the more stable 1H-isomer.

cluster_main Kinetic Control Pathway to 2H-Indazole Start o-Nitrobenzylidene Amine Intermediate Nitrene Reactive Nitrene Intermediate (via Reduction) Start->Nitrene Reductant (e.g., PPh₃) Cyclization Fast, Irreversible Intramolecular Cyclization Nitrene->Cyclization Product_2H 2H-Indazole (Kinetic Product) Cyclization->Product_2H Product_1H 1H-Indazole (Thermodynamic Product) Product_2H->Product_1H Isomerization (High Temp/ Long Time)

Caption: Kinetic vs. Thermodynamic pathways in indazole synthesis.

Troubleshooting Protocol: One-Pot Reductive Cyclization

This one-pot procedure, adapted from Genung et al., maximizes the formation of the 2H-indazole by avoiding the isolation of potentially unstable intermediates and maintaining kinetic control.[1]

Step-by-Step Methodology:

  • Reactant Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the ortho-nitrobenzaldehyde (1.0 equiv), your primary amine (1.0-1.2 equiv), and isopropanol (i-PrOH) as the solvent (approx. 0.2 M concentration).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to form the ortho-nitrobenzylidene amine intermediate. You can monitor this step by TLC or LCMS.

  • Reductive Cyclization: Once imine formation is complete, add a reducing agent. Tri-n-butylphosphine (PBu₃) or triphenylphosphine (PPh₃) (1.5-2.5 equiv) are effective.

  • Heating: Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction for the disappearance of the imine and the formation of the 2H-indazole product.

  • Work-up & Purification: After cooling to room temperature, concentrate the mixture in vacuo. The crude product can then be purified by silica gel column chromatography.

Table 1: Effect of Reducing Agent and Temperature

Starting AldehydeAmineReductant (equiv)Temp (°C)Yield of 2H-Indazole (%)Reference
o-NitrobenzaldehydeAnilinePPh₃ (2.4)150 (MW)92%[4]
o-NitrobenzaldehydeAnilinePBu₃ (1.5)8091%[1]
4-Chloro-o-nitrobenzaldehydeBenzylaminePBu₃ (1.5)8085%[1]
o-Nitrobenzaldehydetert-ButylaminePBu₃ (1.5)8065% (steric hindrance)[1]
Q2: My reaction with anilines (aryl amines) gives low yields and complex mixtures. What is causing this, and how can I fix it?

Low yields with anilines, particularly in base-mediated reactions like the Davis-Beirut synthesis, are often due to the lower nucleophilicity of anilines compared to aliphatic amines. This leads to competitive side reactions.

Mechanistic Insight: The Davis-Beirut Reaction and C-N Bond Cleavage

The Davis-Beirut reaction proceeds via an in situ generated o-nitroso imine intermediate. The desired pathway is an intramolecular N-N bond-forming heterocyclization. However, if the amine used is a weak nucleophile (like aniline), the N-N bond formation can be slow. This allows for a competitive side reaction where water or hydroxide adds to the imine, leading to C-N bond cleavage and regeneration of an o-nitrosobenzaldehyde.[5][6] This aldehyde can then undergo other undesired reactions, leading to complex product mixtures.

cluster_workflow Troubleshooting Low Yields with Anilines Start Problem: Low yield with Aniline Substrate Check Is the reaction base-mediated? (e.g., Davis-Beirut) Start->Check Cause Likely Cause: Slow N-N bond formation vs. C-N bond cleavage Check->Cause Yes Solution1 Solution A: Switch to a non-basic, reductive cyclization (See Q1 Protocol) Cause->Solution1 Solution2 Solution B: Use photochemical, Brønsted acid-catalyzed Davis-Beirut conditions Cause->Solution2

Caption: Troubleshooting workflow for aniline substrates.

Troubleshooting Protocol: Photochemical Davis-Beirut Reaction for N-Aryl Indazoles

For challenging N-aryl targets, switching from base-mediated to photochemical, Brønsted acid-catalyzed conditions can favor the desired N-N bond formation.[7]

Step-by-Step Methodology:

  • Reactant Preparation: In a quartz reaction vessel, dissolve the o-nitrobenzaldehyde (1.0 equiv) and the aniline (2.0 equiv) in methanol (MeOH).

  • Acid Catalyst: Add a Brønsted acid, such as trifluoroacetic acid (TFA) (1.0 equiv).

  • Photochemical Reaction: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at room temperature for 1-4 hours. The reaction should be monitored by TLC or LCMS.

  • Work-up & Purification: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then dried, concentrated, and purified by column chromatography.

Q3: I've successfully formed a mixture of 1H- and 2H-indazoles. How can I separate them?

If your reaction produces an unavoidable mixture of regioisomers, purification can often be achieved by leveraging the differences in polarity and hydrogen bonding capabilities of the two isomers.

Troubleshooting Protocol: Separation by Chromatography or Recrystallization

  • Column Chromatography: This is the most common method. The 2H-indazole is typically less polar than the corresponding 1H-indazole because the N-H proton of the 1H-isomer is available for hydrogen bonding with the silica gel stationary phase, leading to a longer retention time.

    • Solvent System: Start with a non-polar solvent system, such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol, and gradually increase the polarity. A typical gradient might be from 100% hexanes to 30-50% ethyl acetate in hexanes.

    • TLC Analysis: Carefully analyze your fractions by TLC. The 2H-isomer should have a higher Rf value (travel further up the plate) than the 1H-isomer.

  • Recrystallization: For solid products, fractional recrystallization can be a highly effective, scalable purification method. The choice of solvent is critical. A patent describes the use of mixed solvent systems for effectively separating indazole isomers.[8]

    • Solvent Screening: Screen various solvent mixtures, such as acetone/water, ethanol/water, or acetonitrile/water.

    • Procedure: Dissolve the crude mixture in a minimum amount of the hot solvent system. Allow it to cool slowly to room temperature, then potentially cool further in an ice bath. One isomer will preferentially crystallize out. The purity of the crystals and the mother liquor should be checked by HPLC or NMR to determine which isomer was isolated.

References

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542–3545. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]

  • Yin, B., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(5), 1599. [Link]

  • Corson, B. B., & Braun, E. J. (1941). o-NITROBENZALDEHYDE. Organic Syntheses, 21, 87. [Link]

  • El-Sabeh, R., et al. (2021). Davis–Beirut reaction inspired nitroso Diels–Alder reaction. Tetrahedron Letters, 80, 153323. [Link]

  • Ghattas, W., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. The Journal of Organic Chemistry, 84(15), 9411-9420. [Link]

  • Wikipedia contributors. (2023). Davis–Beirut reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (2022). 2H-Indazole synthesis. [Link]

  • Haddadin, M. J., et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(8), 1648-1662. [Link]

  • Ghattas, W., et al. (2019). Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. Organic Letters, 21(11), 4049-4052. [Link]

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232. [Link]

  • Kumar, M. R., et al. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542-3545. [Link]

  • Google Patents. (2011). Method for separating and purifying substituted indazole isomers. CN101948433A.
  • Ghattas, W., et al. (2017). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. The Journal of Organic Chemistry, 82(15), 8035-8047. [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

  • Ghattas, W., et al. (2018). N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. The Journal of Organic Chemistry, 83(15), 8475-8485. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole derivatives. The unique heterocyclic structure of indazoles makes them a privileged scaffold in medicinal chemistry, leading to numerous potent therapeutic candidates.[1][2] However, this same structure often imparts low aqueous solubility, a significant hurdle in experimental biology and preclinical development.[3]

This guide is designed to provide you with both foundational knowledge and actionable troubleshooting strategies to overcome solubility challenges, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of indazole derivatives.

Q1: Why are my indazole derivatives so poorly soluble in aqueous buffers?

A: The poor aqueous solubility of many indazole derivatives stems from their molecular structure. The fused benzene and pyrazole rings create a rigid, planar, and largely hydrophobic system. This structure often leads to strong crystal lattice energy, meaning the molecules are packed tightly together in their solid state and require significant energy to be broken apart and solvated by water. Furthermore, most drugs are weakly acidic or basic, and their solubility is highly dependent on the pH of the medium.[4]

Q2: What is the best solvent to use for creating a stock solution?

A: For initial stock solutions, a highly polar, aprotic organic solvent is typically the best choice. Dimethyl sulfoxide (DMSO) is the most common starting point due to its powerful solubilizing capacity for a wide range of organic molecules. Other options include N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[5] It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% organic solvent first, which can then be diluted into your aqueous experimental medium.[6][7]

Q3: My compound dissolves in 100% DMSO, but crashes out when I dilute it into my cell culture media or aqueous buffer. What's happening?

A: This is a classic case of precipitation upon dilution, also known as an anti-solvent effect.[8] While your compound is soluble in the organic solvent, its solubility in the final aqueous buffer is much lower. When you add the DMSO stock to the buffer, the final concentration of the organic solvent may be too low to keep the compound in solution, causing it to precipitate. The key is to ensure the final concentration of the organic solvent in your working solution is sufficient to maintain solubility, while also being non-toxic to your experimental system (e.g., <0.5% DMSO for many cell-based assays).

Q4: Can I use heating or sonication to help dissolve my compound?

A: Yes, gentle heating (e.g., 37°C) and sonication can be effective methods to increase the rate of dissolution. These techniques provide the energy needed to overcome the crystal lattice forces. However, use them with caution. Prolonged or excessive heating can lead to degradation of thermally sensitive compounds. Always start with short durations and visually inspect the solution. If the compound precipitates again upon cooling to room temperature, the solution was likely supersaturated, and a different solubilization strategy is needed.

In-Depth Troubleshooting Guide

When standard dissolution methods fail, a more systematic approach is required. This guide provides step-by-step protocols to tackle persistent solubility issues.

Problem: Persistent Precipitation in Aqueous Media

If your indazole derivative consistently precipitates in your final experimental buffer, you need to systematically modify the solvent environment.

Causality: Many indazole derivatives possess ionizable functional groups. The indazole ring itself has a pKa and can be protonated or deprotonated.[9] Altering the pH of the buffer can convert the molecule into its more soluble ionized (salt) form.[10][11][12] For example, the indazole-containing drug Axitinib has a pKa of 4.8 and is highly soluble at low pH but solubility decreases as the pH increases.[9][13][14]

Experimental Protocol: Determining a pH-Solubility Profile

  • Preparation: Prepare a series of small-volume buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Addition: Add a small, known amount of your solid compound to each buffer to create a slurry (a suspension with excess solid).

  • Equilibration: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the liquid by centrifugation or filtration (using a filter compatible with your compound).

  • Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the measured solubility against the pH of the buffer. The resulting graph will reveal the pH range where your compound is most soluble. You can then adjust your experimental buffer to this optimal pH, if compatible with your assay.

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar solutes.[8] They work by reducing the polarity of the water, which lowers the interfacial tension between the aqueous medium and the hydrophobic compound, making it easier for the compound to dissolve.[8][15]

Experimental Protocol: Screening Co-solvents

  • Selection: Choose a panel of biocompatible co-solvents to test. Common choices and their typical final concentration limits for in vitro assays are listed in the table below.

  • Stock Preparation: Prepare a high-concentration stock solution of your compound in each co-solvent (e.g., 50 mg/mL).

  • Titration: In a clear vial or microplate well, add your aqueous experimental buffer.

  • Dilution: Gradually add small aliquots of the co-solvent stock solution to the buffer while vortexing or stirring.

  • Observation: Visually monitor for the point of precipitation (persistent cloudiness). The highest concentration achieved before precipitation is the approximate solubility limit in that co-solvent/buffer system.

  • Optimization: This screening will identify the most effective co-solvent. You can then prepare your working solutions by first diluting the 100% DMSO (or other primary solvent) stock into the chosen co-solvent, and then diluting this mixture into the final aqueous buffer.

Table 1: Common Co-solvents for Experimental Biology

Co-Solvent Properties & Use Cases Typical Max Concentration (In Vitro)
DMSO (Dimethyl sulfoxide) Strongest solvent, but can have biological effects. < 0.5%
Ethanol Good solvent for moderately non-polar compounds. < 1.0%
PEG 400 (Polyethylene Glycol 400) Less toxic, often used for in vivo formulations. 1-5%
Propylene Glycol Common vehicle for oral and parenteral formulations. 1-5%

| DMA (Dimethylacetamide) | Strong solvent, use with caution due to toxicity. | < 0.1% |

Note: Maximum concentrations are approximate and must be validated for your specific cell line or assay system.[16]

A logical workflow for selecting a solubilization strategy can be visualized as follows:

Sources

Technical Support Center: Refining Reaction Times for Microwave-Assisted Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for microwave-assisted indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols. Our goal is to empower you to optimize your reaction times, improve yields, and confidently address challenges encountered during your experiments.

Introduction to Microwave-Assisted Indazole Synthesis

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] Traditional synthetic methods often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant reductions in reaction times, increased yields, and cleaner reaction profiles.[1][2] This is achieved through efficient and uniform heating of the reaction mixture via dielectric heating, where polar molecules absorb microwave energy and rapidly generate heat.[1]

This guide will provide you with the technical insights and practical advice needed to master the art of refining reaction times for your microwave-assisted indazole syntheses.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of microwave-assisted indazole synthesis.

Q1: What are the key advantages of using a microwave reactor for indazole synthesis compared to conventional heating?

A1: The primary advantages are drastically reduced reaction times (often from hours to minutes), improved yields, and fewer by-products.[1][2] Microwave heating is highly efficient and uniform, allowing for precise temperature control and minimizing the formation of thermal decomposition products.[1]

Q2: How do I choose the right solvent for my microwave-assisted indazole synthesis?

A2: Solvent selection is critical. The ideal solvent should be polar enough to efficiently absorb microwave energy but not so polar that it leads to runaway heating. Solvents are often categorized by their ability to absorb microwaves as high, medium, or low absorbers. For reactants that are poor microwave absorbers, a polar solvent is necessary to drive the reaction. Nonpolar solvents can be used if one of the reactants is highly absorbing, or they can act as a heat sink. The solvent's boiling point is also a key consideration, as sealed-vessel microwave synthesis allows you to safely heat solvents well above their atmospheric boiling points, which can dramatically accelerate reactions.

Q3: What is a good starting point for microwave power and temperature settings?

A3: For a new reaction, it is advisable to start with a lower microwave power setting (e.g., 50 W) and a moderate temperature target (e.g., 100-120 °C).[3] Modern microwave reactors allow you to set a target temperature, and the instrument will modulate the power to maintain it. If the reaction struggles to reach the set temperature, you can gradually increase the power.

Q4: How long should I run my microwave reaction?

A4: Reaction times in microwave synthesis are typically in the range of 5 to 30 minutes. A good starting point is 10-15 minutes. It is highly recommended to perform a time course study to determine the optimal reaction time for your specific substrate and conditions.

Q5: How can I monitor the progress of my microwave reaction?

A5: The most common method for monitoring reaction progress is thin-layer chromatography (TLC).[1] You can perform a series of short pilot reactions at different time points (e.g., 2, 5, 10, 15 minutes), and analyze the crude reaction mixtures by TLC to determine the point of maximum product formation and minimal side product formation. Some advanced microwave reactors are equipped with in-situ monitoring tools like IR or Raman spectroscopy.[4]

Q6: Is it safe to use metal-based catalysts in a microwave reactor?

A6: Yes, with caution. While bulk metal can cause arcing, finely dispersed heterogeneous catalysts (like Pd/C) or homogeneous metal catalysts are generally safe to use.[3] Arcing is more likely with larger metal particles. Ensure good stirring to prevent aggregation of the catalyst. If you observe arcing, stop the reaction immediately and consult the troubleshooting guide below.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during microwave-assisted indazole synthesis.

Problem 1: Low or No Product Yield

Low yield is one of the most common challenges. A systematic approach is key to diagnosing and solving the issue.

  • Analyze the crude reaction mixture by TLC or LC-MS.

    • Only starting material is present: The reaction is not proceeding. This could be due to insufficient temperature, incorrect reagents, or catalyst issues.

    • A complex mixture of spots/peaks is observed: The reaction is occurring, but multiple side products are forming. This may be due to excessive temperature or prolonged reaction time.

    • A new spot/peak is present, but the yield is low after purification: This could indicate product decomposition during the reaction or workup, or losses during purification.

Caption: Troubleshooting Decision Tree for Low Yield.

  • If starting material is recovered:

    • Increase Temperature: Incrementally increase the reaction temperature by 10-20 °C. The ability to superheat solvents is a key advantage of microwave synthesis.

    • Increase Time: If increasing the temperature is not feasible or doesn't work, try increasing the reaction time in 5-minute increments.

    • Check Reagents and Catalyst: Ensure that your starting materials are pure and your catalyst is active. For palladium-catalyzed reactions, catalyst deactivation can be an issue. Consider using a fresh batch of catalyst.

  • If multiple side products are observed:

    • Decrease Temperature and/or Time: High temperatures and long reaction times can lead to the formation of by-products. Reduce the temperature by 10-20 °C or shorten the reaction time.

    • Optimize Solvent: The solvent can influence selectivity. Try a solvent with a different polarity or dielectric property.

    • Change Catalyst or Base: For cross-coupling reactions, the choice of ligand, catalyst precursor, and base can significantly impact side product formation.

  • If product decomposition is suspected:

    • Lower Temperature and Time: Run the reaction at the lowest possible temperature and for the shortest time necessary for complete conversion of the starting material.

    • Modify Workup: Ensure that the workup procedure is not contributing to product degradation (e.g., avoid strongly acidic or basic conditions if your product is sensitive).

Problem 2: Reaction Charring or Formation of Black Tar

Charring indicates severe decomposition of the starting materials or product.

  • Cause: The most common cause is excessive temperature, creating "hot spots" in the reaction mixture. This can be due to a very high power setting, poor stirring, or the presence of highly absorbing materials.

  • Solution:

    • Reduce Microwave Power and Temperature: Significantly lower the target temperature and initial power setting.

    • Improve Stirring: Ensure the magnetic stir bar is rotating effectively. For viscous mixtures, consider diluting the reaction.

    • Use a Less Polar Solvent: If the reaction mixture is too absorbent, switching to a less polar solvent can help moderate the heating rate.

    • Consider a Pulsed Heating Profile: Instead of continuous power, use a program with heating and cooling cycles to maintain the target temperature without overheating.

Problem 3: Arcing or Sparking in the Microwave Cavity

Arcing is an electrical discharge that can damage the microwave reactor and pose a safety hazard.

  • Cause: Arcing is typically caused by the presence of bulk metal or conductive materials in the microwave cavity. This can include:

    • Metal spatulas, stir bars with exposed metal cores, or metal clamps.

    • Aggregation of heterogeneous metal catalysts (e.g., Pd/C) due to poor stirring.

    • Damage to the interior of the microwave cavity, exposing the underlying metal.

  • Solution:

    • Stop the reaction immediately.

    • Inspect the reaction vessel and its contents: Ensure no bulk metal is present. Use only microwave-safe stir bars and vessels.

    • For reactions with heterogeneous catalysts: Ensure vigorous stirring to keep the catalyst suspended. If the problem persists, consider a lower catalyst loading or a different catalyst support.

    • Inspect the microwave cavity: Check for any chips or scratches in the paint. If damage is found, do not use the microwave and contact the manufacturer for repair.

Problem 4: Unexpectedly High Pressure

Modern microwave reactors have pressure sensors that will shut down the reaction if a preset limit is exceeded.

  • Cause:

    • Gaseous Byproducts: Some reactions may unexpectedly produce gaseous byproducts, leading to a rapid pressure increase.

    • Low-Boiling Point Solvents: Using a volatile solvent at a high temperature will generate significant pressure.

    • Overfilling the Reaction Vessel: Insufficient headspace in the vessel can lead to a dangerous pressure buildup.

  • Solution:

    • Review the Reaction Mechanism: Determine if any of the reaction steps could generate gas. If so, consider a different synthetic route or perform the reaction in an open-vessel system if feasible.

    • Choose a Higher-Boiling Point Solvent: This will allow you to reach the desired temperature with lower vapor pressure.

    • Ensure Proper Vessel Filling: Do not exceed the recommended maximum volume for the reaction vessel to ensure adequate headspace.

Experimental Protocols & Data

General Protocol for Microwave-Assisted Indazole Synthesis from Hydrazones

This protocol is a general starting point and should be optimized for each specific substrate.

  • Reactant Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the substituted aryl hydrazone (1 mmol), a suitable catalyst (e.g., a palladium or copper source for cross-coupling-based cyclizations, or an acid/base for condensation reactions), and a solvent (3-5 mL).

  • Vessel Sealing: Securely seal the vial with a cap designed for microwave synthesis.

  • Microwave Parameters: Place the vial in the microwave reactor. Set the target temperature (e.g., 120-150 °C), a ramp time (e.g., 2 minutes), and a hold time (e.g., 10-20 minutes). Set the stirring to a high speed.

  • Reaction Monitoring: After the initial run, cool the vessel, open it carefully, and take a small aliquot for TLC or LC-MS analysis to check for conversion.

  • Optimization: Based on the initial result, adjust the temperature, time, and other parameters as needed to maximize yield and minimize side products.

  • Workup and Purification: Once the reaction is complete, cool the vessel to room temperature. The workup will depend on the specific reaction but typically involves dilution with an organic solvent, washing with water or brine, drying, and concentration. The crude product is then purified by column chromatography or recrystallization.

Microwave_Workflow A 1. Prepare Reaction Mixture in Microwave Vial B 2. Seal Vial and Place in Microwave Reactor A->B C 3. Set Reaction Parameters (Temp, Time, Power, Stirring) B->C D 4. Run Reaction C->D E 5. Cool Vial to Room Temp. D->E F 6. Analyze Aliquot (TLC/LC-MS) E->F G 7. Optimize Parameters (if necessary) F->G Incomplete Conversion or Side Products H 8. Scale-up Reaction F->H Complete Conversion G->C Re-run I 9. Workup and Purify Product H->I J 10. Characterize Product I->J

Caption: General workflow for microwave-assisted indazole synthesis.

Table 1: Example Reaction Conditions for Microwave-Assisted Indazole Synthesis
Starting MaterialCatalyst/ReagentSolventTemp (°C)Time (min)Yield (%)Reference
o-chlorobenzaldehyde & hydrazine hydrateLPP (10%)Water-1877[1]
o-nitrobenzaldehyde & hydrazine hydrateLPP (10%)Water-1881.5[1]
2,6-dichlorobenzaldehyde & hydrazine hydrateLPP (10%)Water-1885.79[1]
3-Arylindazoles & Aryl BromideCu2O (10 mol%), Cs2CO3DMA20060Moderate-Good[2]
N-benzyl 3-iodoindazole & StyrenePd(PPh3)2Cl2 (1 mol%)DMF120-80-99[2]

Note: The study by Khandave et al. (2025) used ultrasonic irradiation at a specific power, which is a related but distinct energy source. The principles of rapid synthesis are similar.

Safety First: A Step-by-Step Safety Checklist

Working with microwave reactors involves high temperatures and pressures, making adherence to safety protocols paramount.

  • Before You Begin:

  • Preparing Your Reaction:

  • Running the Reaction:

  • After the Reaction:

References

  • Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks, 15(2). Available at: [Link]

  • Mondal, S. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. RASĀYAN J. Chem., 16(3), 1560-1574. Available at: [Link]

  • Bansal, H. & Sharma, A. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 40(3). Available at: [Link]

  • Leadbeater, N. E. (2010). Microwave heating as a tool for sustainable chemistry. CRC Press.
  • Leadbeater, N. E., & Schmink, J. R. (2008). Use of Raman spectroscopy as a tool for in situ monitoring of microwave-promoted reactions. Nature Protocols, 3(1), 1-7. Available at: [Link]

  • de la Hoz, A., & Loupy, A. (Eds.). (2012). Microwaves in organic synthesis. John Wiley & Sons.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • CEM Corporation. (n.d.). Getting Started with Microwave Synthesis. Available at: [Link]

  • Nüchter, M., et al. (2004). Microwave assisted organic synthesis–a review. Green Chemistry, 6(3), 128-141.
  • Petricci, E., et al. (2020). Metal Catalysis with Microwaves in Organic Synthesis: a Personal Account. European Journal of Organic Chemistry, 2020(29), 4435-4453. Available at: [Link]

  • Varma, R. S. (2012). Microwave-assisted solvent-free synthesis of nitrogen-containing heterocycles. Green Chemistry, 14(11), 2980-2995.
  • Zlotorzynski, A. (1995). The application of microwave radiation to analytical and environmental chemistry. Critical Reviews in Analytical Chemistry, 25(1), 43-76.
  • Zhu, J. S., Haddadin, M. J., & Kurth, M. J. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 1956-1969. Available at: [Link]

  • Varma, R. S. (1999). Solvent-free organic syntheses.
  • Hayes, B. L. (2002).
  • University of Houston. (2008). Microwave Reactor Guidelines. Available at: [Link]

  • National Science Teaching Association. (2023). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for Microwave-Assisted Synthesis. Available at: [Link]

Sources

Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to the Biological Activity of 1H- and 2H-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold"—a molecular architecture consistently found in biologically active compounds across a wide range of therapeutic areas.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, owes its versatility to its unique structural and electronic properties. However, the indazole story is complicated by its existence in two primary tautomeric forms: 1H-indazole and 2H-indazole . While seemingly minor, the position of a single proton—on the N1 or N2 atom of the pyrazole ring—fundamentally alters the molecule's properties and, consequently, its interaction with biological targets.

This guide provides a comparative analysis of 1H- and 2H-indazoles, moving beyond a simple list of activities to explain the underlying physicochemical principles that dictate their biological roles. For researchers in drug discovery, understanding the distinct potential of each isomer is not merely an academic exercise; it is a critical strategic decision that can define the success or failure of a research program.

Part 1: The Foundation - Physicochemical and Structural Differences

The divergent biological activities of 1H- and 2H-indazoles are a direct consequence of their intrinsic physicochemical differences.

Tautomerism and Thermodynamic Stability

Indazole exists in a tautomeric equilibrium between the 1H- and 2H-forms. In most conditions (gas-phase, solution, and solid-state), the 1H-indazole is the thermodynamically more stable and predominant tautomer , being approximately 2.3 kcal/mol more stable than its 2H-counterpart.[2][3][4] This inherent stability means that the 1H scaffold is more commonly encountered and often serves as the default starting point in many synthetic campaigns.

Caption: Tautomeric equilibrium between the more stable 1H- and less stable 2H-indazole.

Electronic Properties and Hydrogen Bonding Capability

The location of the N-H proton profoundly impacts the molecule's electronic distribution and its ability to interact with protein targets.

  • Dipole Moment: 2H-Indazole possesses a significantly larger dipole moment (approx. 3.4 D) compared to 1H-indazole (approx. 1.5 D).[3] This suggests a more polarized structure in the 2H isomer, which can influence its solubility and interactions with polar residues in a binding pocket.

  • Hydrogen Bonding: This is the most critical differentiator for biological activity.

    • 1H-Indazole: The N1-proton is an effective hydrogen bond donor . The adjacent N2 atom, with its lone pair of electrons, acts as a hydrogen bond acceptor . This "donor-acceptor" pair is perfectly positioned to engage with protein backbones.

    • 2H-Indazole: The N2-proton can also act as a hydrogen bond donor, but the geometry is distinct. Critically, it lacks the adjacent, spatially defined acceptor atom that makes the 1H isomer so effective in certain interactions, such as kinase hinge binding.

Synthetic Accessibility

While synthetic routes to the indazole core are well-established, achieving regioselective N-alkylation or N-arylation to isolate a pure 1H or 2H derivative can be challenging.[1] The reaction conditions, including the choice of base, solvent, and electrophile, dictate the ratio of the two isomers, and separating them can impact overall yield and cost—a crucial consideration in drug development.[5]

Part 2: Comparative Biological Activities - A Tale of Two Isomers

The distinct physicochemical profiles of the indazole isomers have led them down divergent paths in drug discovery, with each finding its niche.

Oncology: 1H-Indazole, The King of Kinase Inhibitors

The vast majority of clinically successful indazole-based drugs are 1H-isomers, primarily due to their exceptional utility as ATP-competitive kinase inhibitors. The reason lies in the hydrogen bonding capabilities described above. The 1H-indazole's N1-H (donor) and N2 (acceptor) motif mimics the hydrogen bonding pattern of the adenine base in ATP, allowing it to bind with high affinity to the "hinge region" of the kinase ATP-binding pocket. This interaction anchors the inhibitor, allowing its other substituents to occupy adjacent pockets and confer potency and selectivity.

Prominent examples of FDA-approved 1H-indazole kinase inhibitors include:

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2]

  • Axitinib: A potent and selective inhibitor of VEGFRs used for renal cell carcinoma.

  • Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor, demonstrating the utility of the 1H-scaffold beyond kinases, for treating ovarian cancer.[2][4]

Antimicrobials & Beyond: The Emerging Potential of 2H-Indazoles

While overshadowed in oncology, the 2H-indazole scaffold is far from inert. Its unique electronic and steric profile makes it suitable for a different set of biological targets where the canonical kinase hinge-binding motif is not required.

Recent research has highlighted the promise of 2H-indazoles as potent antimicrobial agents. Studies have demonstrated that derivatives of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole exhibit significant antiprotozoal activity.[1][6]

  • Antiprotozoal Activity: Several synthesized 2H-indazole compounds have shown potent activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases proving to be more potent than the standard-of-care drug, metronidazole.[6]

  • Other Activities: The 2H-indazole core has also been explored for other targets, including as CRAF inhibitors for cancer and as potential anti-inflammatory agents.[2][7]

Data Summary: Isomer Activity at a Glance
Compound/ClassIsomerPrimary Biological TargetTherapeutic AreaReported Potency (IC₅₀)
Pazopanib 1HVEGFR-2Oncology30 nM[2]
Axitinib 1HVEGFR-1, -2, -3Oncology~1 nM
Niraparib 1HPARP-1, PARP-2Oncology3.8 nM, 2.1 nM
2,3-diphenyl-2H-indazole (Cmpd 18) 2HGiardia intestinalisAnti-protozoal0.13 µM[6]
Metronidazole (Reference) N/AGiardia intestinalisAnti-protozoal1.67 µM[6]
3-carboxamido-2H-indazole (Cmpd 110) 2HCRAF KinaseOncology9.45 µM (BRAF)[2]

Part 3: Mechanistic Deep Dive - The Structural Basis of Activity

The preferential binding of 1H-indazoles to the kinase hinge is a textbook example of structure-based drug design. The ATP-binding site hinge typically presents a peptide backbone with alternating hydrogen bond donors (N-H) and acceptors (C=O). The 1H-indazole fits this pattern perfectly.

G cluster_0 Mechanism: 1H-Indazole Binding to Kinase Hinge cluster_1 Kinase Hinge Region Indazole 1H-Indazole Inhibitor Hinge_CO Backbone C=O (Acceptor) Indazole->Hinge_CO H-Bond (N1-H Donor) Hinge_NH Backbone N-H (Donor) Hinge_NH->Indazole H-Bond (N2 Acceptor)

Caption: Canonical hydrogen bonding of a 1H-indazole with a kinase hinge region.

This bidentate hydrogen bond provides a strong enthalpic contribution to the binding affinity and orients the rest of the inhibitor molecule. The substituents at the 3, 4, 5, and 6 positions of the indazole ring are then projected into different regions of the ATP pocket (e.g., solvent front, hydrophobic pocket), where they can be optimized to achieve high potency and selectivity. A 2H-indazole, lacking this precise donor-acceptor arrangement, cannot form this stable, bidentate interaction and is thus a much poorer fit for this specific role.

Part 4: Experimental Validation - Key Protocols

To empirically validate the differential activity of 1H- and 2H-indazole derivatives, specific and robust assays are required. Below are representative protocols for assessing kinase inhibition and antiprotozoal activity.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the phosphorylation reaction. It is a gold-standard method for determining inhibitor IC₅₀ values.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 1H- and 2H-indazole derivatives) in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction: In a 384-well plate, add 5 µL of a reaction mix containing the target kinase, its specific substrate peptide, and ATP in kinase buffer.

  • Inhibitor Addition: Add 50 nL of the serially diluted compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the unused ATP. Incubate for 40 minutes.

  • ADP-to-ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Protocol 2: Antiprotozoal Viability Assay (Giardia intestinalis)

This assay determines the effect of test compounds on the viability of a pathogenic protozoan.

Principle: The viability of Giardia trophozoites is assessed using a resazurin-based dye (e.g., alamarBlue™ or CellTiter-Blue®). Metabolically active cells reduce the non-fluorescent blue dye to the highly fluorescent pink resorufin.

Step-by-Step Methodology:

  • Parasite Culture: Culture Giardia intestinalis trophozoites (e.g., WB strain) under anaerobic conditions in Keister's modified TYI-S-33 medium.

  • Assay Setup: Harvest log-phase trophozoites and seed them into a 96-well plate at a density of ~1 x 10⁴ cells per well.

  • Compound Addition: Add serially diluted test compounds (e.g., 2H-indazole derivatives) and a reference drug (metronidazole) to the wells.

  • Incubation: Incubate the plate under anaerobic conditions at 37°C for 48 hours.

  • Viability Assessment: Add the resazurin-based viability reagent to each well and incubate for an additional 4-6 hours.

  • Data Acquisition: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.

  • Analysis: Calculate the percentage of viability relative to the untreated control and determine the IC₅₀ value by non-linear regression.

G cluster_0 General Screening Workflow start Compound Library (1H- & 2H- Indazoles) assay1 Primary Biochemical Assay (e.g., Kinase Inhibition) start->assay1 decision1 Potency & Selectivity Filter (IC₅₀ < 1µM?) assay1->decision1 decision1->start Inactive assay2 Cellular Activity Assay (e.g., Antiproliferation) decision1->assay2 Hit end Lead Candidate assay2->end

Caption: A typical experimental workflow for screening and validating bioactive compounds.

Conclusion

The comparison of 1H- and 2H-indazoles offers a compelling case study in the importance of isomerism in drug discovery. The position of a single proton dictates fundamental properties, channeling the two scaffolds toward distinct biological applications.

  • 1H-Indazole: Its structure is pre-organized for high-affinity binding to the kinase hinge region, making it a dominant and validated scaffold in modern oncology. Its success is a testament to the power of understanding and exploiting specific protein-ligand interactions.

  • 2H-Indazole: While not suited for the classic kinase inhibitor role, this isomer possesses a unique electronic and steric profile that is being successfully leveraged against different targets, particularly in the antimicrobial field. It represents a less-explored but highly promising area for future drug development.

For the medicinal chemist, the choice is clear: the target dictates the isomer. By understanding the fundamental principles outlined in this guide, researchers can make more informed decisions, designing molecules with a higher probability of success and unlocking the full therapeutic potential of the versatile indazole scaffold.

References

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Available at: [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2652. Available at: [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-Indazoles. Available at: [Link]

  • Zine, B. S., et al. (2023). Synthesis, characterization and biological evaluation of Schiff's bases containing Indazole moiety. Der Pharma Chemica, 15(3), 34-37. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1877. Available at: [Link]

  • ResearchGate. (n.d.). Biologically active 2H-indazole-containing compounds. Available at: [Link]

Sources

The 2-Phenyl-2H-Indazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The indazole core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] Among these, the 2-phenyl-2H-indazole series has emerged as a particularly fruitful area of research, yielding potent agents with antiprotozoal, anti-inflammatory, and kinase-inhibiting properties. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for 2-phenyl-2H-indazole derivatives across these key therapeutic areas, supported by experimental data and detailed protocols to empower researchers in the rational design of novel therapeutics.

The 2-Phenyl-2H-Indazole Core: A Versatile Pharmacophore

The 2-phenyl-2H-indazole nucleus, consisting of a bicyclic indazole ring system with a phenyl substituent at the 2-position, offers a unique three-dimensional structure that can be readily modified at several positions. This allows for the fine-tuning of physicochemical properties and target engagement. The primary points of diversification for SAR studies are the phenyl ring at the N-2 position and the indazole core itself, particularly at the C3, C5, and C7 positions.

Comparative SAR Analysis of 2-Phenyl-2H-Indazole Derivatives

The biological activity of 2-phenyl-2H-indazole derivatives is profoundly influenced by the nature and position of substituents on both the phenyl and indazole rings. This section will compare the SAR of this scaffold across three distinct biological activities: antiprotozoal, kinase inhibition, and anti-inflammatory (COX-2 inhibition).

Antiprotozoal Activity: Targeting Neglected Tropical Diseases

Several 2-phenyl-2H-indazole derivatives have shown potent activity against protozoan parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.[2] The SAR in this area is well-defined, with a clear trend favoring electron-withdrawing groups on the 2-phenyl ring.[2][3]

Key SAR Insights:

  • Electron-withdrawing groups are key: Substituents such as chloro (Cl), methoxycarbonyl (COOCH₃), and trifluoromethyl (CF₃) on the 2-phenyl ring consistently enhance antiprotozoal potency.[2] This suggests that modulating the electronic properties of the phenyl ring is crucial for target interaction.

  • Positional Isomers Matter: The position of the substituent on the 2-phenyl ring significantly impacts activity. For instance, against G. intestinalis, a 2-chloro or 2-trifluoromethyl substitution is more effective than a 4-substitution.[2]

  • Polar groups can be beneficial: The introduction of a carboxylic acid (COOH) group, often a bioisostere for other functional groups, can also lead to potent derivatives, particularly when positioned at the 2- or 3-position of the phenyl ring.[2]

Table 1: Comparative Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives [2]

CompoundR¹ (para)R² (meta)R³ (ortho)E. histolytica IC₅₀ (µM)G. intestinalis IC₅₀ (µM)T. vaginalis IC₅₀ (µM)
1 HHH0.0800.1130.118
2 ClHH0.0420.0630.107
4 COOCH₃HH0.0220.0630.107
6 CF₃HH0.0530.0340.084
11 HCOOCH₃H0.0360.0540.069
13 HCF₃H0.0610.0500.069
16 HHCl0.0880.0310.066
18 HHCOOCH₃0.0500.0320.109
20 HHCF₃0.0310.0270.128
22 HHCOOH0.0740.0230.067
Metronidazole ---0.3801.2260.236
Kinase Inhibition: A Prominent Scaffold in Oncology

Indazole derivatives are well-established as potent kinase inhibitors, with several approved drugs targeting this enzyme class.[4] The 2-phenyl-2H-indazole scaffold has been successfully employed to develop inhibitors of various kinases, including VEGFR-2 and Aurora kinases, which are critical targets in cancer therapy.[4][5]

Key SAR Insights:

  • Diverse substitutions are tolerated: Unlike the strict requirement for electron-withdrawing groups in antiprotozoal activity, a wider range of substituents on the 2-phenyl ring can be accommodated for kinase inhibition.

  • Hydrogen bonding is crucial: The indazole nitrogen atoms often act as hydrogen bond acceptors, interacting with key residues in the kinase hinge region.[4]

  • Exploiting the solvent-exposed region: Modifications at other positions of the indazole core, often extending into the solvent-exposed region of the ATP-binding pocket, can significantly enhance potency and selectivity.

Table 2: Comparative Kinase Inhibitory Activity of Indazole Derivatives

CompoundScaffoldTarget KinaseIC₅₀ (nM)Reference
Axitinib 1H-IndazoleVEGFR-1, -2, -3, PDGFR, c-KIT0.1, 0.2, 0.1-0.3, 1.6, 1.7[6]
Pazopanib 1H-IndazoleVEGFR-1, -2, -3, PDGFRα/β, c-Kit10, 30, 47, 84, 74[6]
Compound 30 1H-IndazoleVEGFR-21.24[5]
Compound 54a 3-(pyrrolopyridin-2-yl)indazoleAurora kinase A32[7]
Compound 55a 3-(pyrrolopyridin-2-yl)indazoleAurora kinase A519[7]

Causality in Kinase Inhibitor Design: The design of kinase inhibitors often starts with a scaffold that can form key hydrogen bonds with the kinase hinge region. Subsequent modifications are then made to optimize van der Waals interactions within the hydrophobic pocket and to introduce functionalities that can interact with specific residues to enhance selectivity. The choice of substituents is therefore driven by a deep understanding of the target kinase's active site topology.

Anti-Inflammatory Activity: Selective COX-2 Inhibition

Chronic inflammation is a hallmark of many diseases, and cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade. Selective COX-2 inhibitors offer a safer alternative to non-selective NSAIDs. The 2-phenyl-2H-indazole scaffold has been explored for the development of selective COX-2 inhibitors.[8]

Key SAR Insights:

  • Sulfonyl group is a key pharmacophore: A sulfonamide or methylsulfonyl group is a common feature in many selective COX-2 inhibitors and has been shown to be crucial for activity in indazole-based inhibitors.[9]

  • Positional placement is critical: The position of the sulfonyl-containing aryl moiety is critical for COX-2 selectivity and potency. For 2-phenyl-2H-indazoles, having this group at the N-2 position is generally more favorable than at the C-3 position.[8]

  • Appropriate substitution on the phenyl ring: The nature of the substituent on the phenyl rings influences both potency and selectivity.

Table 3: Comparative COX-2 Inhibitory Activity of Indazole Derivatives [8]

CompoundDescriptionCOX-2 IC₅₀ (µM)COX-1 Inhibition at 30 µM
14 2-(4-(methylsulfonyl)phenyl)-3-phenyl-2H-indazole~1No
15 3-(4-(methylsulfonyl)phenyl)-2-phenyl-2H-indazole~2No
41 2-(4-(methylsulfonyl)phenyl)-3-phenyl-2H-azaindazole~4No
42 3-(4-(methylsulfonyl)phenyl)-2-phenyl-2H-azaindazole>10No

Experimental Protocols

To ensure scientific integrity and enable the reproduction of these findings, detailed experimental protocols are provided below.

Synthesis of 2-Phenyl-2H-Indazole Derivatives (Ultrasound-Assisted Cadogan's Cyclization)[2][7]

This one-pot procedure offers an efficient and environmentally friendly approach to synthesizing the 2-phenyl-2H-indazole scaffold.

Step 1: Schiff Base Formation

  • In a flask, combine 2-nitrobenzaldehyde (1.0 eq) and the desired substituted aniline (1.0 eq).

  • Subject the mixture to ultrasound irradiation under neat conditions at 40 °C for 1-2 hours. The progress of the reaction can be monitored by TLC.

Step 2: Reductive Cyclization

  • To the crude Schiff base mixture from Step 1, add triethyl phosphite (P(OEt)₃, 2.0-3.0 eq).

  • Reflux the mixture for 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and remove the excess triethyl phosphite under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-phenyl-2H-indazole derivative.

In Vitro Antiprotozoal Assay[2]

This protocol details the evaluation of compounds against E. histolytica, G. intestinalis, and T. vaginalis.

  • Culturing of Parasites: Maintain trophozoites of E. histolytica (HM1-IMSS strain), G. intestinalis (ATCC 30957), and T. vaginalis (ATCC 30001) in their respective appropriate culture media at 37 °C.

  • Compound Preparation: Dissolve the test compounds in DMSO to prepare stock solutions. Further dilute with the respective culture medium to achieve the desired final concentrations.

  • Assay Procedure:

    • Seed a 96-well microtiter plate with a known density of trophozoites.

    • Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., metronidazole) and a negative control (DMSO vehicle).

    • Incubate the plates at 37 °C for 48 hours.

  • Determination of IC₅₀: After incubation, determine the number of viable parasites using a suitable method, such as staining with trypan blue and counting with a hemocytometer or using a resazurin-based viability assay. Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the compound concentration.

In Vitro COX-2 Inhibition Assay (Fluorometric)[6][10][11]

This assay measures the ability of a compound to inhibit the peroxidase activity of human recombinant COX-2.

  • Reagent Preparation:

    • Prepare a COX Assay Buffer.

    • Dilute human recombinant COX-2 enzyme to the desired concentration in the assay buffer.

    • Prepare a solution of a fluorescent probe (e.g., Amplex™ Red) and arachidonic acid (substrate).

  • Assay Procedure:

    • In a 96-well black plate, add the COX Assay Buffer, the test compound at various concentrations, and the diluted COX-2 enzyme.

    • Include a positive control (e.g., celecoxib) and a negative control (no inhibitor).

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate the plate at 37 °C for a specified time (e.g., 10-20 minutes).

  • Data Analysis: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key SAR findings and a general experimental workflow.

SAR_Summary cluster_scaffold 2-Phenyl-2H-Indazole Scaffold cluster_activity Biological Activity cluster_substituents Favorable Substituents Indazole Indazole Core Phenyl 2-Phenyl Ring HBD H-Bond Donors/Acceptors Indazole->HBD Key Interaction EWG Electron-Withdrawing (e.g., Cl, CF3, COOCH3) Phenyl->EWG Enhances Sulfonyl Sulfonyl/Sulfonamide Phenyl->Sulfonyl Crucial for Antiprotozoal Antiprotozoal Kinase_Inhibition Kinase Inhibition COX2_Inhibition COX-2 Inhibition EWG->Antiprotozoal HBD->Kinase_Inhibition Sulfonyl->COX2_Inhibition

Caption: Key SAR features of 2-phenyl-2H-indazole derivatives.

Experimental_Workflow Synthesis Synthesis of Derivatives (e.g., Cadogan Cyclization) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Biological_Screening In Vitro Biological Screening (Antiprotozoal, Kinase, COX-2 assays) Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization (Rational Design) SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Cycle

Caption: General workflow for SAR studies of 2-phenyl-2H-indazole derivatives.

Conclusion and Future Perspectives

The 2-phenyl-2H-indazole scaffold has proven to be a versatile and promising starting point for the development of novel therapeutic agents. The well-defined SAR for antiprotozoal activity, characterized by a preference for electron-withdrawing groups on the 2-phenyl ring, provides a clear roadmap for the design of new compounds targeting neglected tropical diseases. For kinase and COX-2 inhibition, the SAR is more nuanced, offering a broader chemical space for exploration to achieve high potency and selectivity.

Future research in this area should focus on elucidating the precise molecular targets and mechanisms of action for the antiprotozoal derivatives. For kinase and COX-2 inhibitors, further optimization to enhance selectivity and improve pharmacokinetic profiles will be critical for clinical translation. The application of computational modeling and machine learning approaches in conjunction with traditional medicinal chemistry will undoubtedly accelerate the discovery of next-generation drugs based on the 2-phenyl-2H-indazole scaffold.

References

  • Villar, K. R., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2145. [Link]

  • Hassan, R. A., et al. (2025). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. Bioorganic & Medicinal Chemistry, 130, 118348. [Link]

  • Singh, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1360-1397. [Link]

  • Yang, T. H., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 43869-43885. [Link]

  • Li, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4976. [Link]

  • Pérez-Villanueva, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]

  • Khan, I., et al. (2017). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 10(4), 80. [Link]

  • RSC Publishing. (2014). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Gelin, M., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1473-1485. [Link]

  • ResearchGate. (2022). Chemical structures, IC 50 and pIC 50 values of Aurora B Kinase... [Link]

  • PubMed. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2 H-Indazole Derivatives. [Link]

  • Hassan, R. A., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Results in Chemistry, 4, 100346. [Link]

  • Faria, J. V., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(4), 415-433. [Link]

  • Norman, P. (2014). Inducible tyrosine kinase inhibitors: A review of the patent literature (2010-2013). Expert Opinion on Therapeutic Patents, 24(9), 1027-1043. [Link]

  • Yang, T. H., et al. (2019). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 11(3), 63-69. [Link]

  • El-Gamal, M. I., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(19), 6649. [Link]

  • Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1288, 135764. [Link]

  • IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 10(2). [Link]

  • Langmuir. (2024). Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. [Link]

  • ResearchGate. (n.d.). Principally SAR features derived from the 2-phenyl-2H-indazole... [Link]

  • ResearchGate. (n.d.). Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. [Link]

  • PubMed. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. [Link]

Sources

A Comparative Guide to the Antiprotozoal Potential of 2-(4-methoxyphenyl)-2H-indazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents against protozoal infections, the indazole scaffold has emerged as a promising pharmacophore. This guide provides a comprehensive validation and comparative analysis of the antiprotozoal activity of 2-(4-methoxyphenyl)-2H-indazole analogs. Synthesizing data from multiple studies, we present a head-to-head comparison against established drugs, delve into the experimental protocols for validation, and explore the potential mechanisms underpinning their bioactivity.

Executive Summary: Potency and Selectivity

Derivatives of the 2-phenyl-2H-indazole series, particularly those with electron-withdrawing groups, have demonstrated significant in vitro activity against a range of protozoan parasites, often exceeding the potency of the standard-of-care drug, metronidazole.[1][2] The subject of this guide, 2-(4-methoxyphenyl)-2H-indazole, and its analogs, are part of this promising class of compounds.

Comparative Efficacy: A Data-Driven Analysis

The antiprotozoal efficacy of 2-(4-methoxyphenyl)-2H-indazole and its related analogs has been primarily evaluated against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The following tables summarize the 50% inhibitory concentration (IC50) values from key studies, offering a direct comparison with standard antiprotozoal agents.

Table 1: In Vitro Antiprotozoal Activity of 2-(4-methoxyphenyl)-2H-indazole and Analogs (IC50 in µM)

CompoundR Group (Position on Phenyl Ring)E. histolyticaG. intestinalisT. vaginalis
2-(4-methoxyphenyl)-2H-indazole 4-OCH₃0.154 ± 0.0160.205 ± 0.0060.372 ± 0.016
2-phenyl-2H-indazoleH0.080 ± 0.0040.113 ± 0.0220.118 ± 0.022
2-(4-chlorophenyl)-2H-indazole4-Cl0.042 ± 0.0030.063 ± 0.0030.107 ± 0.003
2-(4-(methoxycarbonyl)phenyl)-2H-indazole4-COOCH₃0.022 ± 0.0030.063 ± 0.0060.107 ± 0.006
Metronidazole (Reference Drug)-0.380 ± 0.1461.226 ± 0.1250.236 ± 0.016
Albendazole (Reference Drug)-56.533 ± 18.8450.037 ± 0.0031.591 ± 0.011

Data extracted from Pérez-Villanueva et al. (2021).[2]

Table 2: Comparative Antileishmanial and Trypanocidal Activity of Indazole Derivatives and Standard Drugs (IC50 in µM)

CompoundTarget OrganismIC50 (µM)
Indazole-pyrone hybrid (Compound 6f)Leishmania donovani2.25 ± 1.89
Miltefosine (Reference Drug)Leishmania donovani18.933 ± 0.737
Pentamidine (Reference Drug)Leishmania martiniquensis12.0 ± 0.7
Indazole N-oxide derivativeTrypanosoma cruzi- (Active)
Benznidazole (Reference Drug)Trypanosoma cruzi8.82 ± 1.08

Data for indazole derivatives are from related but structurally distinct analogs, highlighting the general potential of the indazole scaffold.[3][4] Data for reference drugs are from various sources.[5][6]

The Importance of Selectivity: A Cytotoxicity Profile

A critical aspect of drug development is ensuring that a compound is more toxic to the pathogen than to the host. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) in mammalian cells to the IC50 against the parasite, provides a measure of this therapeutic window. Assays on human cell lines have shown that several 2,3-diphenyl-2H-indazole derivatives exhibit low cytotoxicity.[3]

Table 3: Cytotoxicity and Selectivity Index of a Representative 2,3-diphenyl-2H-indazole (Compound 18)

Cell LineCC50 (µM)G. intestinalis IC50 (µM)Selectivity Index (SI)
HaCaT>1000.0502>1992
HeLa1250.05022490

Cytotoxicity data from Pérez-Villanueva et al. (2017)[3] and antiprotozoal data from Pérez-Villanueva et al. (2021)[2].

A higher SI value indicates greater selectivity for the parasite. The high SI values for these indazole analogs suggest a favorable safety profile, a crucial attribute for any potential drug candidate.

Unraveling the Mechanism of Action: A Multifaceted Approach

While the precise molecular targets of 2-aryl-2H-indazoles in protozoa are still under investigation, several plausible mechanisms have been proposed based on the activity of similar heterocyclic compounds.

  • Inhibition of Parasitic Respiration: Studies on indazole N-oxide derivatives suggest that these compounds may interfere with the parasite's respiratory chain, a vital process for energy production.[3]

  • Tubulin Polymerization Inhibition: The structural resemblance of some indazole analogs to known tubulin inhibitors, like combretastatin A-4, suggests a potential mechanism involving the disruption of microtubule dynamics.[7][8] Microtubules are essential for cell division, motility, and maintaining cell shape in protozoa.

  • DNA Intercalation: The planar aromatic structure of the indazole ring system raises the possibility of intercalation into parasitic DNA, thereby disrupting DNA replication and transcription.

The following diagram illustrates the potential pathways through which 2-aryl-2H-indazole analogs may exert their antiprotozoal effects.

Caption: Potential mechanisms of antiprotozoal action for 2-aryl-2H-indazole analogs.

Experimental Validation: Protocols for the Bench Scientist

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. The following sections outline the key methodologies for synthesis and biological evaluation.

Synthesis of 2-(4-methoxyphenyl)-2H-indazole

A practical and efficient method for the synthesis of 2-aryl-2H-indazole derivatives is the Cadogan reductive cyclization.[2][9]

Synthesis_Workflow Start Starting Materials: 2-nitrobenzaldehyde & 4-methoxyaniline Step1 Condensation Reaction (Schiff Base Formation) Start->Step1 Ethanol, Heat Step2 Reductive Cyclization (e.g., with Triethyl Phosphite) Step1->Step2 Heat Step3 Purification (Chromatography) Step2->Step3 End Product: 2-(4-methoxyphenyl)-2H-indazole Step3->End

Caption: General workflow for the synthesis of 2-(4-methoxyphenyl)-2H-indazole.

Step-by-Step Synthesis Protocol:

  • Schiff Base Formation: In a reaction vessel, combine 2-nitrobenzaldehyde (1 equivalent) and 4-methoxyaniline (1 equivalent) in a suitable solvent such as ethanol.

  • Heat the mixture under reflux for a specified period to facilitate the condensation reaction, forming the corresponding Schiff base.

  • Reductive Cyclization: To the crude Schiff base, add a reducing agent like triethyl phosphite (excess).

  • Heat the reaction mixture to induce the reductive cyclization, leading to the formation of the 2H-indazole ring.

  • Work-up and Purification: After the reaction is complete, cool the mixture and perform an appropriate work-up, which may include extraction and washing.

  • Purify the crude product using column chromatography on silica gel to obtain the pure 2-(4-methoxyphenyl)-2H-indazole.

In Vitro Antiprotozoal Activity Assay

The following protocol outlines a general method for determining the IC50 values of the test compounds against protozoan trophozoites.

Materials:

  • Parasite culture medium (e.g., TYI-S-33 for E. histolytica and G. intestinalis, or Diamond's medium for T. vaginalis).[10][11][12]

  • 96-well microtiter plates.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Reference drug (e.g., metronidazole).

  • Inverted microscope.

  • Hemocytometer.

Procedure:

  • Parasite Culture: Maintain the protozoan trophozoites in axenic culture at 37°C in the appropriate medium.[10][11]

  • Assay Setup: Seed a 96-well plate with a known concentration of trophozoites (e.g., 1 x 10^4 cells/well).

  • Compound Addition: Add serial dilutions of the test compounds and the reference drug to the wells. Include a solvent control (DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 48 hours in an anaerobic or microaerophilic environment, depending on the parasite.

  • Determination of Inhibition: After incubation, determine the percentage of growth inhibition by counting the number of viable trophozoites in each well using a hemocytometer and comparing it to the negative control.

  • IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits 50% of parasite growth, using a suitable statistical software by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential drug candidates.[13]

Materials:

  • Mammalian cell line (e.g., HeLa or HaCaT).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • 96-well microtiter plates.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed a 96-well plate with a known density of mammalian cells (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a solvent control and a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • CC50 Calculation: Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The 2-(4-methoxyphenyl)-2H-indazole analogs represent a promising class of antiprotozoal agents with potent activity and favorable selectivity. The data presented in this guide strongly support their further investigation as potential drug candidates. Future research should focus on:

  • Elucidating the precise mechanism of action to facilitate rational drug design and optimization.

  • Expanding the in vivo evaluation of these compounds in animal models of protozoal diseases to assess their efficacy, pharmacokinetics, and safety profiles.

  • Structure-activity relationship (SAR) studies to identify more potent and selective analogs.

The continued exploration of the indazole scaffold holds significant promise for the development of new and effective treatments for a range of neglected tropical diseases.

References

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Pharmaceuticals, 14(4), 359. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864. Available at: [Link]

  • Gerpe, A., et al. (2006). Indazole N-oxide derivatives as antiprotozoal agents: synthesis, biological evaluation and mechanism of action studies. Bioorganic & Medicinal Chemistry, 14(10), 3467-3480. Available at: [Link]

  • World Health Organization. (n.d.). Leishmaniasis. Available at: [Link]

  • World Health Organization. (n.d.). Chagas disease (also known as American trypanosomiasis). Available at: [Link]

  • Kamal, A., et al. (2018). Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids. Molecules, 23(11), 2829. Available at: [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Pharmaceuticals, 14(4), 359. Available at: [Link]

  • Eghtedar, A., & Danilo, M. (2010). In vitro Induction of Entamoeba histolytica Cyst-like Structures from Trophozoites. PLoS Neglected Tropical Diseases, 4(2), e602. Available at: [Link]

  • Suwandecha, T., et al. (2020). Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay. Korean Journal of Parasitology, 58(1), 39-45. Available at: [Link]

  • Barreto-de-Albuquerque, M., et al. (2021). In vitro benznidazole and nifurtimox susceptibility profile of Trypanosoma cruzi strains belonging to discrete typing units TcI, TcII, and TcV. PLoS Neglected Tropical Diseases, 15(3), e0009231. Available at: [Link]

  • Cohen, J., et al. (2013). Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion. Antimicrobial Agents and Chemotherapy, 57(11), 5361-5368. Available at: [Link]

  • Bandi, S., et al. (2024). Synthesis of 2-Aryl Indazole: Synthesis, Biological Evaluation and In-Silico Studies. Chemistry & Biodiversity, e202302085. Available at: [Link]

  • de Souza, T. B., et al. (2022). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega, 7(20), 17359-17370. Available at: [Link]

  • Al-Braikan, F. A. (2009). Culture of Entamoeba histolytica in vitro. Baghdad Science Journal, 6(3), 442-447. Available at: [Link]

  • Centers for Disease Control and Prevention. (2021). Trichomoniasis - STI Treatment Guidelines. Available at: [Link]

  • Romanha, A. J., et al. (2010). In vitro and in vivo experimental models for drug screening and development for Chagas disease. Memorias do Instituto Oswaldo Cruz, 105(2), 233-238. Available at: [Link]

  • Verma, N. K., & Jha, A. K. (2009). Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani. Antimicrobial Agents and Chemotherapy, 53(12), 5267-5269. Available at: [Link]

  • Delmas, F., et al. (2002). In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani. Antimicrobial Agents and Chemotherapy, 46(8), 2588-2594. Available at: [Link]

  • Suwandecha, T., et al. (2020). Determination of IC50 values of anti-leishmanial drugs in promastigote and intracellular amastigote of Leishmania martiniquensis. ResearchGate. Available at: [Link]

  • Mondal, D., et al. (2024). Antimony susceptible Leishmania donovani: evidence from in vitro drug susceptibility of parasites isolated from patients of post-kala-azar dermal leishmaniasis in pre- and post-miltefosine era. Microbiology Spectrum, e0292723. Available at: [Link]

  • da Silva, P. B., et al. (2015). Synthesis and Trypanocidal Activity of Novel 2,4,5-Triaryl-N-Hydroxylimidazole Derivatives. Molecules, 20(9), 15999-16010. Available at: [Link]

  • Al-Saeed, F. A. (2012). In vitro cultivation and preservation of Entamoeba histolytica on TYI-S-33 medium. Journal of the National Science Foundation of Sri Lanka, 40(3), 269-273. Available at: [Link]

  • Pinto, M. C. F. R., et al. (2022). Benznidazole and amiodarone combined treatment attenuates cytoskeletal damage in Trypanosoma cruzi-infected cardiac cells. Frontiers in Cellular and Infection Microbiology, 12, 976375. Available at: [Link]

  • Anuar, T. S., & Al-Mekhlafi, H. M. (2012). Identification of Entamoeba histolytica trophozoites in fresh stool sample: comparison of three staining techniques and study on. The Malaysian Society of Parasitology and Tropical Medicine, 19(2), 79-83. Available at: [Link]

  • Baneth, S. (2022). Efficacy and Mechanism of an Action of Antiprotozoal Drugs for Protozoal Infections. Journal of Bacteriology and Parasitology, 14(10), 494. Available at: [Link]

  • Truyens, C., et al. (2021). In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis. PLoS Neglected Tropical Diseases, 15(3), e0009231. Available at: [Link]

  • Meingassner, J. G., & Thurner, J. (1979). Susceptibility of Trichomonas vaginalis to metronidazole: A survey of 76 random isolates. Zentralblatt für Bakteriologie, Parasitenkunde, Infektionskrankheiten und Hygiene. Erste Abteilung Originale. Reihe A: Medizinische Mikrobiologie und Parasitologie, 244(2-3), 381-387. Available at: [Link]

  • de Oliveira, R. B., et al. (2014). In Vitro Activity Against Trypanosoma cruzi and Leishmania chagasi Parasites of 2,4-Diaryl 1,2,3,4-Tetrahydroquinoline Derivatives. ResearchGate. Available at: [Link]

  • Kamal, A., et al. (2015). Synthesis of 2-aryl-1,2,4-oxadiazolo-benzimidazoles: Tubulin polymerization inhibitors and apoptosis inducing agents. Bioorganic & Medicinal Chemistry, 23(15), 4667-4680. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2023). In Vitro and In Silico Evaluations of the Antileishmanial Activities of New Benzimidazole-Triazole Derivatives. Molecules, 28(22), 7561. Available at: [Link]

  • Zahra'a, A.-R., et al. (2009). Cultivation of Entamoeba histolytica in vitro and diagnose the bacterial growths in culture media. Baghdad Science Journal, 6(3), 442-447. Available at: [Link]

  • de Carvalho, P. B., et al. (2021). Synthesis, Antileishmanial Activity, and in silico Study of 2-Hydroxy 3 (1,2,3 triazolyl)propyl Vanillin Derivatives. Journal of the Brazilian Chemical Society, 32(8), 1646-1659. Available at: [Link]

  • García-López, V., et al. (2012). In vitro and in vivo antiparasital activity against Trypanosoma cruzi of three novel 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one-based complexes. Journal of Inorganic Biochemistry, 117, 268-273. Available at: [Link]

  • Esteva, M. I., et al. (2022). Miltefosine and Benznidazole Combination Improve Anti-Trypanosoma cruzi In Vitro and In Vivo Efficacy. Frontiers in Cellular and Infection Microbiology, 12, 908861. Available at: [Link]

  • Medical Diagnostic Laboratories. (n.d.). Trichomonas vaginalis. Available at: [Link]

  • Edwards, D. I. (1993). The mechanisms of action of antiprotozoal and anthelmintic drugs in man. General Pharmacology: The Vascular System, 24(1), 1-12. Available at: [Link]

  • da Silva, C. F., et al. (2023). Antiprotozoal Activity of Benzoylthiourea Derivatives against Trypanosoma cruzi: Insights into Mechanism of Action. Pharmaceuticals, 16(8), 1111. Available at: [Link]

  • Kumar, A., et al. (2018). Synthesis and biological evaluation against Leishmania donovani of novel hybrid molecules containing indazole-based 2-pyrone scaffolds. Bioorganic & Medicinal Chemistry Letters, 28(17), 2879-2884. Available at: [Link]

  • Hoosen, A. A. (1987). SUSCEPTIBILITY OF TRICHOMONAS VAGINALIS TO METRONIDAZOLE AND OTHER COMPOUNDS. UKZN ResearchSpace. Available at: [Link]

  • Kamal, A., et al. (2014). Pyrazole-oxadiazole conjugates: synthesis, antiproliferative activity and inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry, 22(22), 6436-6452. Available at: [Link]

Sources

A Technical Guide to Assessing the Selectivity of 2H-Indazole Derivatives for Microbial vs. Mammalian Cells

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel antimicrobial agents with high efficacy and minimal host toxicity is paramount. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.[1] Among these, 2H-indazole derivatives are gaining considerable attention for their potential as selective antimicrobial agents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of 2H-indazole derivatives, comparing their inhibitory effects on microbial pathogens to their cytotoxic impact on mammalian cells. We will delve into the causality behind experimental design, provide detailed, self-validating protocols, and present a case study with comparative data to illustrate the principles in practice.

The Imperative of Selective Toxicity

The foundational principle of antimicrobial chemotherapy is selective toxicity: the ability of a compound to inhibit or kill a pathogenic microorganism without harming the host.[1] This selectivity is often achieved by targeting structures or metabolic pathways that are unique to the microbe or are sufficiently different from their mammalian counterparts. For instance, bacterial cell walls, the 70S ribosome, and enzymes like DNA gyrase are classic targets for antibacterial drugs because they are absent or structurally distinct in eukaryotic cells.[1] A thorough assessment of a compound's activity against both microbial and mammalian cells is therefore a critical step in preclinical development, enabling the identification of candidates with a promising therapeutic window.

Experimental Design: A Multi-faceted Approach to Selectivity Assessment

A robust evaluation of selectivity requires a multi-pronged approach, employing a carefully chosen panel of microbial strains and mammalian cell lines. The selection of these biological systems is not arbitrary; it is a deliberate process designed to provide a comprehensive understanding of a compound's activity spectrum and potential liabilities.

Microbial Panel Selection

The choice of microbial strains should encompass a range of pathogens to determine the breadth of antimicrobial activity. A representative panel would include:

  • Gram-positive bacteria (e.g., Staphylococcus aureus): These bacteria possess a thick peptidoglycan cell wall and are a common cause of skin, respiratory, and bloodstream infections.

  • Gram-negative bacteria (e.g., Escherichia coli): Characterized by an outer membrane that can act as a barrier to drug penetration, these bacteria are responsible for a variety of infections, including urinary tract and gastrointestinal illnesses.

  • Fungi/Yeast (e.g., Candida albicans): As eukaryotes, fungi share more similarities with mammalian cells than bacteria, making selective toxicity a greater challenge. They are a common cause of opportunistic infections.

  • Protozoa (e.g., Giardia intestinalis, Entamoeba histolytica): These are also eukaryotic pathogens, and infections can be challenging to treat. Some 2H-indazole derivatives have shown particular promise as antiprotozoal agents.[2]

Mammalian Cell Line Selection

The choice of mammalian cell lines is equally critical for assessing potential cytotoxicity. A well-rounded panel should include:

  • Normal, non-cancerous cell lines (e.g., HaCaT keratinocytes, Vero kidney epithelial cells): These cell lines provide a baseline for cytotoxicity against healthy tissues.

  • Cancer cell lines (e.g., HeLa cervical cancer, MCF-7 breast cancer): While representing a diseased state, cancer cell lines are often used in initial cytotoxicity screening due to their robustness, ease of culture, and well-characterized biology. They can reveal general cytotoxic effects of a compound.

The following diagram illustrates the overall workflow for assessing the selectivity of 2H-indazole derivatives.

G cluster_0 Microbial Selectivity Arm cluster_1 Mammalian Cytotoxicity Arm cluster_2 Data Analysis & Interpretation start_microbe Select Microbial Panel (Gram+, Gram-, Fungi, Protozoa) mic_assay Broth Microdilution Assay (Determine MIC) start_microbe->mic_assay Inoculate with 2H-Indazole Derivatives compare Compare MIC and IC50 Values mic_assay->compare start_mammal Select Mammalian Cell Lines (Normal & Cancerous) mtt_assay MTT Assay (Determine IC50) start_mammal->mtt_assay Treat with 2H-Indazole Derivatives mtt_assay->compare selectivity_index Calculate Selectivity Index (SI) SI = IC50 / MIC compare->selectivity_index conclusion Assess Therapeutic Potential selectivity_index->conclusion

Caption: Experimental workflow for assessing the selectivity of 2H-indazole derivatives.

Core Methodologies: Step-by-Step Protocols

The following protocols for determining the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50) are fundamental to the assessment of selectivity.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of 2H-Indazole Derivative Stock Solutions: Dissolve the synthesized compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a serial two-fold dilution of the 2H-indazole derivatives in the appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate, bringing the total volume to 200 µL.

  • Controls:

    • Positive Control: A well containing the microbial inoculum in growth medium without any test compound.

    • Negative Control: A well containing only sterile growth medium.

    • Vehicle Control: A well containing the microbial inoculum and the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the 2H-indazole derivative at which there is no visible growth (turbidity) of the microorganism.

Mammalian Cell Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2H-indazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells.

  • Controls:

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

    • Negative Control: Untreated cells.

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation and Interpretation: A Case Study

The following tables present hypothetical data for a series of 2H-indazole derivatives, illustrating how to organize and interpret the results to assess selectivity.

Table 1: Antimicrobial Activity of 2H-Indazole Derivatives (MIC in µM)

CompoundS. aureusE. coliC. albicansG. intestinalis
IND-01 >128>128642.5
IND-02 >128>128321.8
IND-03 >128>128>1280.9
Ciprofloxacin 0.50.06N/AN/A
Amphotericin B N/AN/A1N/A
Metronidazole N/AN/AN/A5.0

Table 2: Cytotoxicity of 2H-Indazole Derivatives against Mammalian Cell Lines (IC50 in µM)

CompoundHaCaT (Normal Keratinocytes)HeLa (Cervical Cancer)
IND-01 >10085.2
IND-02 >10092.5
IND-03 >100>100
Doxorubicin 0.80.5

Table 3: Selectivity Index (SI) of 2H-Indazole Derivatives

CompoundSI (G. intestinalis vs HaCaT)
IND-01 >40
IND-02 >55.6
IND-03 >111.1

Selectivity Index (SI) = IC50 (Mammalian Cells) / MIC (Microbial Cells)

  • The 2H-indazole derivatives show promising and selective activity against the protozoan G. intestinalis, with IND-03 being the most potent.

  • The compounds exhibit weak to no activity against the tested bacterial and fungal strains, suggesting a narrow spectrum of antimicrobial action.

  • Crucially, all three derivatives demonstrate low cytotoxicity against both normal and cancerous mammalian cell lines, with IC50 values significantly higher than their anti-protozoal MICs.

  • The high Selectivity Index for all compounds, particularly IND-03, indicates a favorable therapeutic window for treating giardiasis.

Mechanistic Insights: Targeting the Microbial DNA Gyrase

The observed selectivity of certain indazole derivatives can be rationalized by their potential mechanism of action. A number of studies have identified bacterial DNA gyrase as a target for indazole-based compounds.[3][4] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is absent in mammalian cells, making it an excellent target for selective antimicrobial agents.[4]

The enzyme introduces negative supercoils into DNA, a process that requires the hydrolysis of ATP. The GyrB subunit of DNA gyrase contains the ATP-binding site, and its inhibition prevents the supercoiling process, leading to a halt in DNA replication and ultimately bacterial cell death.

The diagram below illustrates this proposed mechanism of selective toxicity.

G cluster_0 Bacterial Cell cluster_1 Mammalian Cell Indazole_b 2H-Indazole Derivative Gyrase DNA Gyrase (GyrB subunit) Indazole_b->Gyrase Inhibits ATP binding Replication DNA Replication Gyrase->Replication Blocks CellDeath_b Bacterial Cell Death Replication->CellDeath_b Blocks Indazole_m 2H-Indazole Derivative NoTarget No DNA Gyrase Replication_m DNA Replication (via Topoisomerase II) CellViability_m Normal Cell Viability Replication_m->CellViability_m

Caption: Proposed mechanism of selective toxicity of 2H-indazole derivatives.

In contrast, mammalian cells utilize a different type II topoisomerase, topoisomerase II, for managing DNA topology. While structurally related to bacterial gyrase, there are sufficient differences in the ATP-binding pocket to allow for the design of inhibitors that are highly selective for the bacterial enzyme. The lack of a specific, high-affinity target in mammalian cells for these 2H-indazole derivatives would explain their low cytotoxicity.

Conclusion and Future Directions

The systematic assessment of selectivity is a cornerstone of antimicrobial drug discovery. As we have demonstrated, a combination of well-chosen microbial and mammalian cell-based assays, coupled with a clear framework for data interpretation, can effectively identify 2H-indazole derivatives with promising therapeutic potential. The case study highlights a series of compounds with potent antiprotozoal activity and an excellent safety profile in vitro. The proposed mechanism of action, inhibition of bacterial DNA gyrase, provides a rational basis for this observed selectivity and offers a pathway for future structure-activity relationship (SAR) studies to further optimize the potency and spectrum of these promising compounds. By adhering to the principles and protocols outlined in this guide, researchers can confidently advance the development of the next generation of selective antimicrobial agents.

References

  • Tanitame, A., Oyamada, Y., Ofuji, K., Kyoya, Y., Suzuki, K., Ito, H., Kawasaki, M., Nagai, K., Wachi, M., & Yamagishi, J. (2004). Design, Synthesis and Structure-Activity Relationship Studies of Novel Indazole Analogues as DNA Gyrase Inhibitors With Gram-positive Antibacterial Activity. Bioorganic & Medicinal Chemistry Letters, 14(11), 2857–2862. Available from: [Link]

  • Pérez-Villanueva, J., Hernández-Luis, F., Soria-Arteche, O., Rodríguez-Vallejo, F., Castillo, R., & Palacios, J. F. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864. Available from: [Link]

  • Pérez-Villanueva, J., Tlahuext, H., & Hernández-Luis, F. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2145. Available from: [Link]

  • Hayun, H., et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 11(5), 65-72. Available from: [Link]

  • Reddy, G. S., Viswanath, I. V. K., & Rao, A. T. (2019). Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents. Indian Journal of Heterocyclic Chemistry, 28(4), 467-474. Available from: [Link]

  • Singh, P., & Singh, S. K. (2018). Synthesis of novel (2H) indazole scaffold as an antimicrobial and anti-tubercular agent. Mini-Reviews in Medicinal Chemistry, 18(10), 874-887. Available from: [Link]

  • A comprehensive review on DNA gyrase inhibitors. (2020). Bioorganic Chemistry, 104, 104235. Available from: [Link]

  • Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(39), 7746–7764. Available from: [Link]

  • Charifson, P. S., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1064–1069. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-(4-methoxyphenyl)-2H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are grounded in the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) for hazardous waste management.[1][2][3] Adherence to these guidelines is not merely a matter of compliance but a cornerstone of a robust safety culture.

I. Hazard Assessment and Precautionary Measures

Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on data from structurally similar indazole derivatives, the following precautions should be observed.

Table 1: Hazard Profile of Related Indazole Compounds

Hazard ClassificationDescriptionSource
Acute Toxicity While specific data for 2-(4-methoxyphenyl)-2H-indazole is unavailable, related compounds may be harmful if swallowed.[4][5]Fisher Scientific SDS for Indazole[6]
Skin and Eye Irritation Avoid contact with skin and eyes.[6] Wear appropriate personal protective equipment (PPE).Fisher Scientific SDS for Indazole[6]
Incompatibility Incompatible with strong oxidizing agents.[6]Fisher Scientific SDS for Indazole[6]
Combustion Products Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]Fisher Scientific SDS for Indazole[6]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[6]

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[6]

II. Step-by-Step Disposal Protocol

This protocol is designed to guide laboratory personnel through the safe segregation, packaging, and labeling of 2-(4-methoxyphenyl)-2H-indazole waste for disposal.

1. Waste Identification and Segregation:

  • Solid Waste: Collect any solid 2-(4-methoxyphenyl)-2H-indazole, including residues from reaction vessels and contaminated consumables (e.g., weighing paper, gloves), in a designated, compatible waste container.

  • Liquid Waste: Solutions containing 2-(4-methoxyphenyl)-2H-indazole should be collected in a separate, leak-proof container. Do not mix with other waste streams unless compatibility has been verified.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.

2. Packaging and Labeling:

  • All waste containers must be in good condition and compatible with the chemical.

  • Containers must be securely closed when not in use.[7]

  • Label each container clearly with the words "Hazardous Waste" and the full chemical name: "2-(4-methoxyphenyl)-2H-indazole".

  • Include the approximate concentration and quantity of the waste.

  • The date of accumulation should also be clearly marked on the label.

3. Storage:

  • Store waste containers in a designated satellite accumulation area near the point of generation.[7]

  • Ensure the storage area is well-ventilated and away from incompatible materials, particularly strong oxidizing agents.[6]

  • Follow your institution's guidelines for the maximum allowable volume of waste in a satellite accumulation area.

4. Disposal Request:

  • Once the waste container is full or has reached the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.

III. Decision-Making Flowchart for Disposal

The following diagram illustrates the logical steps for the proper disposal of 2-(4-methoxyphenyl)-2H-indazole.

DisposalWorkflow Disposal Workflow for 2-(4-methoxyphenyl)-2H-indazole cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal start Start: Have 2-(4-methoxyphenyl)-2H-indazole waste ppe Don appropriate Personal Protective Equipment (PPE) start->ppe waste_type Identify waste type ppe->waste_type solid_waste Solid Waste (powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (needles, etc.) waste_type->sharps_waste Sharps package_solid Package in a labeled, compatible solid waste container solid_waste->package_solid package_liquid Package in a labeled, leak-proof liquid waste container liquid_waste->package_liquid package_sharps Place in a labeled sharps container sharps_waste->package_sharps storage Store in designated Satellite Accumulation Area package_solid->storage package_liquid->storage package_sharps->storage ehs_contact Contact Environmental Health & Safety (EHS) for pickup storage->ehs_contact end End: Waste properly disposed ehs_contact->end

Caption: Decision workflow for the safe disposal of 2-(4-methoxyphenyl)-2H-indazole.

IV. Causality and Self-Validation

The procedures outlined above are designed as a self-validating system to ensure safety and compliance. By segregating waste at the point of generation, the risk of accidental mixing of incompatible chemicals is minimized. The detailed labeling requirements ensure that all personnel and waste handlers are aware of the container's contents and associated hazards. Finally, involving the institutional EHS department for final disposal ensures that the waste is handled and disposed of in accordance with all federal, state, and local regulations.[8][9]

It is the responsibility of every researcher to be familiar with their institution's specific Chemical Hygiene Plan, as required by OSHA.[10][11] This plan will provide detailed information on waste management procedures and emergency protocols.

V. Conclusion

The proper disposal of 2-(4-methoxyphenyl)-2H-indazole is a critical aspect of laboratory safety. While specific hazard data for this compound is limited, a cautious approach based on the known properties of related indazole derivatives and established regulatory guidelines provides a robust framework for its safe management. By following the steps outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment.

References

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratories. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Hazardous waste in the United States. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-methoxyphenyl)-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 2-(4-methoxyphenyl)-2H-indazole. As this is a specialized research chemical, comprehensive toxicological data may not be publicly available. Therefore, this guide is built upon the foundational principle of prudent laboratory practice: treat all compounds of unknown toxicity as potentially hazardous. The procedures outlined below are designed to provide a robust framework for minimizing exposure and ensuring a safe operational environment for all laboratory personnel. The indazole scaffold is a core structure in many pharmacologically active compounds, further underscoring the need for meticulous handling.[1][2]

Hazard Assessment: Applying the Precautionary Principle

In the absence of a specific, comprehensive Safety Data Sheet (SDS) for 2-(4-methoxyphenyl)-2H-indazole, we must infer potential hazards from structurally related compounds and general chemical safety principles.[3][4] Indazole derivatives and other complex heterocyclic compounds can present risks of skin, eye, and respiratory irritation.[5][6][7] A conservative approach mandates assuming the compound is, at a minimum, an irritant and potentially harmful if inhaled, ingested, or absorbed through the skin.

Potential Hazard GHS Classification (Assumed) Rationale & Primary Exposure Route Reference
Skin Irritation Category 2 (Warning)Direct contact with the solid powder or solutions can cause irritation. Based on data for similar heterocyclic compounds.[5][6]
Eye Irritation Category 2A (Warning)The fine powder can easily become airborne and cause serious eye irritation upon contact.[5][6]
Respiratory Irritation STOT SE Category 3 (Warning)Inhalation of airborne powder is a primary risk, especially during weighing and transfer operations.[5][6]
Acute Toxicity (Oral, Dermal) UnknownLacking specific data, assume potential toxicity via ingestion or skin absorption.[3][4]

The Hierarchy of Controls: A Self-Validating Safety System

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends entirely on the implementation of higher-level controls that engineer safety into the workflow itself. This hierarchy provides a self-validating system for risk mitigation.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Engineering & Administrative Controls cluster_2 Least Effective (Last Line of Defense) Elimination Elimination (Not applicable for required reagent) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes risk management strategies.

Core PPE Protocol for 2-(4-methoxyphenyl)-2H-indazole

Adherence to the following multi-layered PPE protocol is mandatory for all personnel handling this compound. This protocol is designed to protect against all primary routes of exposure.[4]

Primary Engineering Control: The Workspace

All manipulations of solid 2-(4-methoxyphenyl)-2H-indazole or its concentrated solutions must be performed within a certified chemical fume hood or a similar ventilated enclosure.[8][9][10] This is the most critical step in minimizing inhalation exposure. The workspace should also be equipped with a safety shower and an eyewash station.[5][8]

Essential Personal Protective Equipment

The selection of PPE must be appropriate for the task and potential level of exposure.[11]

PPE Component Specification Causality and Rationale
Body Protection Full-length laboratory coat (cotton or blend). Consider disposable coveralls (e.g., Tyvek®) for large-scale operations or spill cleanup.[12]Provides a critical barrier to prevent the solid powder or liquid splashes from contaminating personal clothing and skin. Must be kept fully fastened.
Hand Protection Chemical-resistant nitrile gloves.Nitrile provides good general protection against a wide range of chemicals. Since no specific permeation data is available, gloves must be inspected for holes or defects before each use.[3] Use proper removal techniques to avoid skin contact with the outer surface of the glove.[9]
Eye/Face Protection Chemical splash goggles (meeting ANSI Z87.1 or EN166 standards).[9]Goggles provide a full seal around the eyes to protect against airborne powder and liquid splashes. Standard safety glasses are insufficient.
Face Shield Required in addition to goggles when handling bulk quantities (>10g) or during procedures with a high splash potential (e.g., rapid mixing, heating).Provides a secondary layer of protection for the entire face from splashes or unexpected reactions.[13][14]
Respiratory Protection NIOSH-approved respirator. The type depends on the scale and ventilation.For small quantities (<1g) in a fume hood: An N95 dust mask may be sufficient to prevent inhalation of fine particles.[9] For larger quantities or inadequate ventilation: A half-mask respirator with organic vapor/acid gas (OV/AG) and P100 (particulate) cartridges is required.[9][13]

Operational and Disposal Plans

Integrating safety into the procedural workflow is essential for minimizing risk.

Step-by-Step Workflow: Weighing and Solubilization

This protocol outlines the minimum safety steps for a common laboratory task.

Handling_Workflow A 1. Preparation - Don all required PPE (Coat, Goggles, Gloves) - Verify fume hood is operational B 2. Staging - Place all necessary equipment inside hood (Balance, spatula, weigh paper, vessel, solvent) A->B C 3. Weighing - Carefully open stock container - Use a clean spatula to transfer powder - Avoid generating dust B->C D 4. Transfer & Solubilization - Add powder to the reaction vessel - Add solvent carefully to avoid splashing - Securely cap stock container C->D E 5. Decontamination - Wipe down spatula, weigh paper, and any contaminated surfaces with a suitable solvent (e.g., ethanol) - Dispose of wipes as solid chemical waste D->E F 6. Doffing & Hygiene - Remove gloves using proper technique - Wash hands and forearms thoroughly with soap and water before leaving the lab E->F

Caption: Standard workflow for safely handling solid 2-(4-methoxyphenyl)-2H-indazole.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate: If the spill is large or outside of a containment hood, evacuate the immediate area.

  • Don PPE: Before cleanup, don additional PPE, including a respirator and double gloves.

  • Containment: For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.[7] For liquid spills, surround the area with absorbent material from a spill kit.

  • Cleanup: Carefully collect all contaminated materials using scoops or forceps and place them into a designated, sealable hazardous waste container.[7][15]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal Plan

All waste generated from handling 2-(4-methoxyphenyl)-2H-indazole must be treated as hazardous chemical waste.[16] The overriding principle is to formulate a disposal plan before beginning any experiment.[17]

  • Solid Waste: This includes contaminated gloves, wipes, weigh paper, and any residual solid compound. Collect in a clearly labeled, sealed plastic bag or container.[17] The label must read "Hazardous Waste" and list the chemical constituents.

  • Liquid Waste: All solutions containing the compound, as well as solvents used for cleaning, must be collected in a compatible, sealed, and properly labeled waste container.[17] Do not mix incompatible waste streams.

  • Empty Containers: The original stock bottle is considered hazardous waste and should not be placed in regular trash.[18] It must be disposed of through the institution's chemical waste management program.

  • Segregation: Keep waste streams segregated. For instance, halogenated and non-halogenated solvent wastes should be collected separately.[17]

  • Pickup: Follow your institution's procedures for hazardous waste pickup. Do not allow waste to accumulate in the laboratory.[16]

By adhering to these stringent protocols, researchers can confidently and safely handle 2-(4-methoxyphenyl)-2H-indazole, ensuring both personal safety and the integrity of their work environment.

References

  • Biosynth. (2022, January 5). Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet: 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Indazole.
  • ORS. (n.d.). Chemical Safety Guide, 5th Ed.
  • CymitQuimica. (2026, January 13). Safety Data Sheet.
  • Quora. (2024, April 14). What are the safety precautions for using research chemicals and what are the potential risks associated with their use?
  • Nebraska Extension Publications. (n.d.). Protective Clothing and Equipment for Pesticide Applicators.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 4-Amino-2-methyl-2H-indazole.
  • Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users.
  • The Ohio State University. (2019, July 23). Pesticide Protective Equipment. Ohioline.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Management of Waste. National Academies Press.
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Safe Chemical Use.
  • F. M. Fishel. (2019, January 3). Personal Protective Equipment for Handling Pesticides. UF/IFAS EDIS.
  • ResearchGate. (n.d.). Substrate scope: reaction of 2-(4-methoxyphenyl)-2H-indazole 1a with....
  • Karolinska Institutet. (2025, May 28). Laboratory waste.
  • UFF. (n.d.). Chemical Waste Management for Laboratories.
  • Perez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.